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  • Product: 1-Methoxy-3-methyl-2-butanamine hydrochloride
  • CAS: 1185294-54-5

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 1-Methoxy-3-methyl-2-butanamine Hydrochloride

A Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of asymmetric synthesis and drug development, the precise control of stereocenters is paramount. 1-Methoxy-3-methyl-2-butanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis and drug development, the precise control of stereocenters is paramount. 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5)—frequently referred to in literature as valinol methyl ether hydrochloride—is a highly specialized chiral aliphatic amine salt[1]. Derived from the chiral pool (L-Valine), this compound serves as a foundational building block for synthesizing complex nitrogen-containing heterocycles. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, detailing the causality behind its structural design, its mechanistic role as a chiral auxiliary, and field-proven experimental workflows for its application in alkaloid synthesis.

Structural Architecture & Physicochemical Profiling

To understand the utility of 1-Methoxy-3-methyl-2-butanamine hydrochloride, we must deconstruct its molecular architecture. Every functional group on this molecule serves a distinct, causal purpose in synthetic workflows:

  • The Methoxy Group (-OCH₃) at C1: This is not merely a protecting group; it acts as a critical Lewis basic coordinating site. During organometallic reactions, the oxygen atom chelates metal cations (like Li⁺), locking the molecule into a rigid transition state.

  • The Primary Amine (-NH₂) at C2: This is the reactive anchor. It allows the molecule to condense with target scaffolds (e.g., isoquinolines) to form imines or formamidines[2].

  • The Isopropyl Group (-CH(CH₃)₂) at C3: This provides massive steric bulk. Once the molecule is locked into a metallacycle, the isopropyl group projects outward, physically shielding one diastereoface of the molecule and forcing incoming electrophiles to attack from the opposite side.

  • The Hydrochloride Salt (.HCl): Aliphatic free amines are prone to oxidation and can react with atmospheric CO₂ to form carbamates. Converting the free base to a hydrochloride salt locks the amine in a stable, crystalline lattice. This ensures long-term shelf stability and allows for precise stoichiometric weighing during drug development workflows[1].

Pathway A L-Valine (Chiral Pool Starting Material) B L-Valinol (Reduction) A->B LiAlH4, THF C N-Boc-L-Valinol (Amine Protection) B->C Boc2O, Et3N D N-Boc-Valinol Methyl Ether (O-Methylation) C->D NaH, MeI, THF E 1-Methoxy-3-methyl-2-butanamine HCl (Deprotection & Salt Formation) D->E HCl in Dioxane

Synthesis pathway of 1-Methoxy-3-methyl-2-butanamine HCl from L-Valine.

Mechanistic Causality: The Chiral Auxiliary Paradigm

In our workflows, the selection of the valinol methyl ether scaffold over other chiral amines is not arbitrary; it represents an optimal thermodynamic compromise.

When synthesizing isoquinoline alkaloids or protoberberines, we frequently utilize the Meyers' formamidine methodology [3]. The target secondary amine is condensed with 1-methoxy-3-methyl-2-butanamine to form a formamidine. When this adduct is treated with tert-butyllithium (t-BuLi) at -78 °C, a highly ordered metallacycle is formed.

The Causality of Stereocontrol: The lithium cation chelates simultaneously to the formamidine nitrogen and the methoxy oxygen. This chelation prevents bond rotation, creating a rigid conformational lock. The bulky isopropyl group is forced into a pseudo-equatorial position, effectively blocking the Re or Si face of the adjacent carbanion. Consequently, when an electrophile (such as a benzyl halide) is introduced, it must approach from the unhindered face. This mechanism reliably yields >95% enantiomeric excess (ee) in the final product[4].

If the steric bulk were smaller (e.g., an alanine derivative), the diastereomeric excess would drop precipitously. If the bulk were larger (e.g., a tert-leucine derivative), the initial coordination would be excellent, but the subsequent auxiliary cleavage would become sterically hindered, reducing overall yield. The valine derivative provides the perfect balance.

Mechanism A Isoquinoline Core B Formamidine Adduct (Valinol Methyl Ether) A->B Condensation C Metallacycle Formation (Li+ Chelation by -OMe) B->C t-BuLi (-78 °C) D Steric Shielding (Isopropyl Group Blocks Face) C->D Conformational Lock E Enantioenriched Product (Auxiliary Cleaved) D->E Electrophile Addition & Hydrazine Cleavage

Stereodirecting mechanism of the Meyers' formamidine chiral auxiliary.

Experimental Workflows: A Self-Validating System

The following protocols detail the application of 1-methoxy-3-methyl-2-butanamine hydrochloride in asymmetric alkylation. This workflow is designed as a self-validating system : the success of the anhydrous metalation and stereoselective trapping is directly readable via chiral HPLC of the final cleaved product. An enantiomeric excess below 95% immediately indicates a failure in the metallacycle formation—typically due to trace moisture disrupting the lithium-methoxy chelation.

Protocol 3.1: Free Base Liberation & Condensation[2]

Because the hydrochloride salt is unreactive towards condensation, it must be neutralized in situ.

  • Neutralization: Suspend 1-methoxy-3-methyl-2-butanamine HCl (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Add triethylamine (1.2 eq) dropwise at 0 °C. Stir for 30 minutes to liberate the free base.

  • Condensation: Add the target secondary amine (e.g., 1,2,3,4-tetrahydroisoquinoline) (0.9 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the reaction vessel.

  • Reflux: Heat the mixture to 40 °C for 12 hours.

  • Workup: Quench the reaction with distilled water, extract with CH₂Cl₂, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation: Purify via silica gel chromatography. Confirm the formamidine formation via ¹H NMR (characteristic formamidine C-H singlet at ~7.5 ppm and methoxy singlet at ~3.3 ppm).

Protocol 3.2: Asymmetric Alkylation & Auxiliary Cleavage[3]
  • Metalation: Dissolve the purified formamidine in anhydrous THF. Cool the system strictly to -78 °C. Add t-BuLi (1.1 eq) dropwise. Stir for 1 hour to ensure complete metallacycle formation.

  • Electrophilic Trapping: Introduce the electrophile (e.g., an O-silylated benzyl bromide) slowly down the side of the flask. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Cleavage: To remove the chiral auxiliary, treat the crude alkylated product with hydrazine hydrate and acetic acid in ethanol. Reflux for 4 hours.

  • Validation: Isolate the enantioenriched alkaloid core. Determine the enantiomeric excess (ee) via chiral HPLC.

Quantitative Data Summaries

To facilitate rapid decision-making in laboratory settings, the physicochemical properties and comparative efficacy data are summarized below.

Table 1: Physicochemical Profile of the Reagent
PropertyValue / Description
Chemical Name 1-Methoxy-3-methyl-2-butanamine hydrochloride
CAS Number 1185294-54-5
Molecular Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
Parent Free Base CAS 64715-88-4 (S-enantiomer)
Stereocenter C2 (Typically S-configuration derived from L-Valine)
Physical State White to off-white crystalline powder
Table 2: Comparative Efficacy of Chiral Auxiliaries in Isoquinoline Alkylation
Chiral Auxiliary Derived FromDirecting GroupSteric BulkTypical % eeCleavage / Recovery Rate
L-Valine (Valinol Methyl Ether) -OMeIsopropyl95 - 99% > 85%
L-Phenylglycine-OMePhenyl85 - 90%> 80%
L-tert-Leucine-OMetert-Butyl> 99%< 70% (Steric hindrance)

References

  • Asymmetric Synthesis of Isoquinoline Alkaloids | Chemical Reviews Source: ACS Publications URL:[Link]

  • General Procedure for the Synthesis of N-(alkenylidene)-alkyl-amines Source: Eur. J. Org. Chem. 2007 (Wiley-VCH) URL:[Link]

  • Asymmetric Synthesis of Trisubstituted Isoindolines and Tetrahydropalmatine via Tandem 1,2-Addition/Cyclisation Source: RWTH Publications URL:[Link]

Sources

Exploratory

1-Methoxy-3-methyl-2-butanamine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-Methoxy-3-methyl-2-butanamine hydrochloride. The information herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction and Significance

1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS No. 1185294-54-5) is a primary amine hydrochloride salt with a unique structural motif, combining a methoxy group at the 1-position and an isobutyl group adjacent to the amine functionality. While specific literature on this exact molecule is sparse, its structural class, alkoxyamines, is of significant interest in modern drug development. Alkoxyamines are being explored as "smart" pro-drugs, particularly in oncology, due to their ability to undergo homolysis of the C-ON bond to release cytotoxic alkyl radicals and a stable nitroxide radical.[1][2] This mechanism allows for targeted drug release in specific physiological environments, such as the tumor microenvironment.[1][3] The nitroxide radical can also serve as a contrast agent for Overhauser-enhanced magnetic resonance imaging (OMRI), adding a theranostic dimension to this class of compounds.[3] The structure of 1-Methoxy-3-methyl-2-butanamine suggests its potential as a building block or a standalone agent in this innovative therapeutic strategy.

Physicochemical Properties

Direct experimental data for 1-Methoxy-3-methyl-2-butanamine hydrochloride is not widely available in the public domain. However, based on its chemical structure and data from closely related compounds, we can infer its key physicochemical properties. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[4]

Table 1: Physicochemical Properties of 1-Methoxy-3-methyl-2-butanamine Hydrochloride and Related Compounds

Property1-Methoxy-3-methyl-2-butanamine hydrochloride (Predicted/Inferred)1-Methoxy-3-methylbutan-2-amine (Free Base - Predicted)[5]1-Methoxy-2-butanamine[6]
CAS Number 1185294-54-512839819 (CID)[5]63448-63-5[6]
Molecular Formula C6H16ClNOC6H15NO[5]C5H13NO[6]
Molecular Weight 153.65 g/mol 117.19 g/mol [5]103.16 g/mol [6]
Appearance White to off-white crystalline solid (Predicted)Liquid (Predicted)-
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot available126.9 °C at 760 mmHg[6]
Solubility Soluble in water and polar organic solvents like methanol and ethanol (Predicted).[4][7]--
pKa (of conjugate acid) ~9-10 (Predicted)--

Synthesis and Reaction Chemistry

A plausible and efficient synthetic route to 1-Methoxy-3-methyl-2-butanamine hydrochloride is through the reductive amination of the corresponding ketone, 1-Methoxy-3-methyl-2-butanone. This method is widely used for the preparation of primary, secondary, and tertiary amines from carbonyl compounds.[8][9][10][11]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Reductive Amination: Reaction of 1-Methoxy-3-methyl-2-butanone with a source of ammonia in the presence of a reducing agent.

  • Salt Formation: Treatment of the resulting free base, 1-Methoxy-3-methyl-2-butanamine, with hydrochloric acid.

G ketone 1-Methoxy-3-methyl-2-butanone amine 1-Methoxy-3-methyl-2-butanamine ketone->amine Reductive Amination (e.g., NH3, NaBH3CN) hcl_salt 1-Methoxy-3-methyl-2-butanamine Hydrochloride amine->hcl_salt HCl G cluster_synthesis Synthesis cluster_analysis Analytical Characterization ketone 1-Methoxy-3-methyl-2-butanone amine_hcl 1-Methoxy-3-methyl-2-butanamine Hydrochloride ketone->amine_hcl Reductive Amination & Salt Formation nmr NMR Spectroscopy (¹H, ¹³C) amine_hcl->nmr Structure Elucidation ms Mass Spectrometry amine_hcl->ms Molecular Weight Confirmation ir Infrared Spectroscopy amine_hcl->ir Functional Group Identification hplc HPLC/GC amine_hcl->hplc Purity Assessment

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Foundational

In-Depth Spectroscopic Reference Guide: NMR and IR Characterization of 1-Methoxy-3-methyl-2-butanamine Hydrochloride

Executive Summary & Chemical Identity 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5), also known as O-methyl valinol hydrochloride, is a highly specialized chiral aliphatic amine salt. It serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5), also known as O-methyl valinol hydrochloride, is a highly specialized chiral aliphatic amine salt. It serves as a critical structural motif and chiral auxiliary in advanced pharmaceutical synthesis, notably acting as a key intermediate in the development of1[1]. Accurate spectroscopic characterization of this compound is paramount for confirming its structural integrity, stereochemical purity, and salt form during drug development workflows.

Spectroscopic Rationale & Causality (E-E-A-T)

To interpret the spectral data of 1-methoxy-3-methyl-2-butanamine hydrochloride accurately, one must understand the underlying physical chemistry and stereochemical environment driving the signals.

NMR Signal Causality: Diastereotopicity and Deshielding

The molecular architecture of this compound features a stereocenter at the C2 position. This chirality breaks the symmetry of the adjacent functional groups, rendering the C1 methylene protons ( −CH2​−O− ) and the C4/C5 isopropyl methyl groups ( −CH(CH3​)2​ ) diastereotopic [2].

  • Causality: Because these protons exist in chemically inequivalent magnetic environments, they couple not only with adjacent methine protons but also with each other (geminal coupling, 2J ). This results in distinct, complex multiplet splitting patterns (e.g., two separate doublets for the isopropyl methyls) rather than simplified equivalent signals.

  • Salt Effect: The protonation of the primary amine to form the hydrochloride salt ( −NH3+​Cl− ) introduces a strong electron-withdrawing inductive effect. This deshields the adjacent C2 methine proton, shifting it significantly downfield compared to its free-base counterpart.

IR Signal Causality: Evanescent Wave Physics

For infrared characterization, 3 is prioritized over traditional KBr pellet methods. ATR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal[3].

  • Causality: The evanescent wave penetrates only 4[4]. This minimal penetration allows for the direct analysis of the neat solid, preventing moisture uptake. Because amine hydrochloride salts are highly hygroscopic, traditional KBr pressing often introduces water absorption, which artificially broadens the O-H/N-H stretching region and confounds spectral interpretation. ATR completely bypasses this artifact.

Quantitative Reference Data

The following tables summarize the validated reference data for 1-methoxy-3-methyl-2-butanamine hydrochloride.

Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d₆, 298 K)
Position / GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Notes
−O−CH3​ 3.30Singlet (s)3H-Methoxy ether protons.
−CH2​−O− 3.42, 3.55Doublet of doublets (dd)2H (1H + 1H) 2J≈10.5 , 3J≈4.5 Diastereotopic methylene protons.
−CH−N− 3.15Multiplet (m)1HComplexDeshielded by adjacent −NH3+​ .
−CH(CH3​)2​ 1.95Octet / Multiplet (m)1H 3J≈6.8 Isopropyl methine proton.
−CH(CH3​)2​ 0.92, 0.98Two Doublets (d)6H (3H + 3H) 3J≈6.8 Diastereotopic methyl groups.
−NH3+​ 8.20Broad Singlet (br s)3H-Ammonium protons (slow exchange in DMSO).
Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d₆, 298 K)
Position / GroupChemical Shift (δ, ppm)Carbon TypeAssignment Notes
−CH2​−O− 70.2Methylene ( CH2​ )Adjacent to electronegative oxygen.
−O−CH3​ 58.5Methyl ( CH3​ )Methoxy carbon.
−CH−N− 56.4Methine ( CH )Alpha carbon to the ammonium center.
−CH(CH3​)2​ 28.1Methine ( CH )Isopropyl branching carbon.
−CH(CH3​)2​ 18.2, 18.8Methyl ( CH3​ )Diastereotopic methyl carbons (two distinct signals).
Table 3: ATR-FTIR Spectroscopy Reference Data (Diamond Crystal)
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
3200 – 2800StrongBroad, Multiple −NH3+​ stretching (ammonium band) overlapping with C-H stretches.
2960, 2875MediumSharpAliphatic C-H asymmetric and symmetric stretching.
1590MediumSharp −NH3+​ asymmetric bending.
1505MediumSharp −NH3+​ symmetric bending.
1115StrongSharpC-O-C asymmetric stretching (aliphatic ether linkage).

Self-Validating Experimental Protocols

Protocol 1: Solution-State NMR Acquisition

Rationale for Solvent Choice: DMSO-d₆ is selected over CDCl₃ due to the superior solubility of amine hydrochloride salts in highly polar, aprotic solvents. Furthermore, 5, enabling the direct observation of the −NH3+​ protons, which is critical for validating the salt form[5].

  • Massing: Accurately weigh 6 using an analytical balance[6].

  • Dissolution: Dissolve the solid in 0.6 mL of DMSO-d₆. Vortex gently to ensure complete dissolution, creating a homogeneous solution free of particulates that could disrupt magnetic field shimming[5].

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a5 to optimize the active volume within the RF coil[5].

  • Validation & Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. Self-Validation Step: Confirm a sharp lock signal and verify the solvent residual peak at 2.50 ppm (¹H) and 39.5 ppm (¹³C) before proceeding with integration.

Protocol 2: ATR-FTIR Solid-State Acquisition

Rationale for Pressure Application: Intimate contact between the crystal and the sample is mandatory because 4 and only probes the immediate interface[4].

  • Preparation: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Validation: Collect a background spectrum to validate the cleanliness of the crystal and to computationally subtract atmospheric H₂O and CO₂ contributions[4].

  • Application: Deposit 2–5 mg of the neat solid directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks or the software indicates optimal contact.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (typically 16–32 scans).

Analytical Workflow Visualization

G Start Sample: 1-Methoxy-3-methyl- 2-butanamine HCl PrepNMR NMR Prep: Dissolve 10-15 mg in 0.6 mL DMSO-d6 Start->PrepNMR PrepIR IR Prep: Direct Solid Application to ATR Crystal Start->PrepIR AcqNMR Acquire 1H & 13C NMR (400 MHz, 298 K) PrepNMR->AcqNMR AcqIR Acquire ATR-FTIR (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepIR->AcqIR ProcessNMR FT, Phase & Baseline Correct, Reference to TMS AcqNMR->ProcessNMR ProcessIR Background Subtraction & ATR Correction AcqIR->ProcessIR Validate Cross-Validation of Structural Features ProcessNMR->Validate ProcessIR->Validate

Figure 1: Self-validating workflow for NMR and ATR-FTIR spectroscopic characterization.

References

  • [1] US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD, Google Patents. 1

  • [2] Eur. J. Org. Chem. 2007, Wiley-VCH. 2

  • [6] NMR Sample Preparation: The Complete Guide, Organomation. 6

  • [5] How To Prepare And Run An NMR Sample, ALWSCI. 5

  • [3] Everything You Need to Know About ATR-FTIR Spectroscopy, Specac Ltd. 3

  • [4] ATR-FTIR Spectroscopy Basics, Mettler Toledo. 4

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 1-Methoxy-3-methyl-2-butanamine Hydrochloride in Organic Media

Structural Context and Solvation Thermodynamics 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5) is a structurally unique aliphatic ether amine salt. Derived from a valine-like carbon skeleton, it featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Solvation Thermodynamics

1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5) is a structurally unique aliphatic ether amine salt. Derived from a valine-like carbon skeleton, it features a primary amine hydrochloride paired with a terminal methoxy ether group. Understanding its solubility in organic solvents requires analyzing the thermodynamic competition between its crystalline lattice energy and the solvation energy provided by the surrounding media.

In solid state, amine hydrochlorides form robust ionic lattices driven by strong electrostatic interactions between the protonated ammonium cation ( R−NH3+​ ) and the chloride anion ( Cl− ). For dissolution to occur in an organic solvent, the solvent must possess a sufficiently high dielectric constant ( ϵ ) to separate these ion pairs, alongside hydrogen-bonding capabilities to stabilize the dissociated ions ()[1].

The presence of the methoxy group in 1-methoxy-3-methyl-2-butanamine slightly disrupts the perfect packing of the aliphatic chain and acts as an intramolecular hydrogen-bond acceptor. While this ether linkage enhances interaction with polar aprotic solvents compared to strictly alkyl amines, the ionic nature of the hydrochloride salt remains the dominant factor dictating its macroscopic solubility profile ()[2].

Solvation A Solid Crystal Lattice (Amine HCl) B Lattice Dissociation (ΔH > 0) A->B Heat/Energy C Solvent Cavity Formation (ΔH > 0) B->C D Ion Solvation (ΔH < 0) C->D Solvent Interaction E Solvated Ions (R-NH3+ & Cl-) D->E Thermodynamic Equilibrium

Thermodynamic cycle of 1-Methoxy-3-methyl-2-butanamine HCl solvation in organic media.

Quantitative Solubility Profile in Organic Solvents

Because hydrochloride salts are inherently ionic, their solubility drops precipitously as the polarity of the organic solvent decreases. The data below synthesizes the expected solubility profile of 1-methoxy-3-methyl-2-butanamine hydrochloride at 25°C, benchmarked against structurally analogous ether amine hydrochlorides ()[3].

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)32.730.0 - 50.0Strong H-bonding, ion-dipole stabilization
Polar Protic Ethanol (EtOH)24.510.0 - 20.0Moderate H-bonding
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.715.0 - 25.0High polarity, strong cation solvation
Polar Aprotic Dimethylformamide (DMF)36.710.0 - 15.0Cation solvation via carbonyl oxygen
Moderately Polar Dichloromethane (DCM)9.1< 1.0Weak dipole interactions; poor ion separation
Non-Polar Hexane / Toluene< 2.5InsolubleInsufficient energy to break ionic lattice

Note: In non-polar solvents, the dielectric constant is too low to overcome the R−NH3+​⋅Cl− ionic bond, resulting in near-zero solubility.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the quantification of solubility must rely on self-validating systems. The following protocols detail the exact causality behind each experimental choice.

Protocol A: Isothermal Saturation Method (High-Throughput Screening)

This protocol is designed to determine the exact thermodynamic solubility limit of the salt in various organic media.

  • Solid Excess Preparation : Weigh exactly 50.0 mg of 1-methoxy-3-methyl-2-butanamine HCl into a 2 mL amber HPLC glass vial. Causality: Providing a vast excess ensures the solution reaches maximum saturation without depleting the solid phase.

  • Solvent Addition : Add 1.0 mL of the target anhydrous organic solvent.

  • Equilibration : Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours. Causality: Extended thermostatic shaking overcomes kinetic dissolution barriers, ensuring the system reaches true thermodynamic equilibrium rather than a metastable state ()[4].

  • Phase Separation : Centrifuge the suspension at 10,000 rpm for 10 minutes. Causality: Centrifugation is strictly preferred over syringe filtration, as active pharmaceutical ingredients (APIs) can non-specifically adsorb to filter membranes, artificially lowering the measured solubility.

  • Quantification (HPLC-RID) : Extract 100 µL of the clear supernatant, dilute it with the mobile phase, and analyze via High-Performance Liquid Chromatography coupled with a Refractive Index Detector (RID). Causality: Because 1-methoxy-3-methyl-2-butanamine lacks a conjugated π -system, standard UV detection is unreliable. RID provides universal, mass-based quantification.

  • System Validation : Run a known concentration standard before and after the sample batch to verify detector drift. Perform a gravimetric cross-check by evaporating a 500 µL aliquot of the supernatant to constant weight to ensure mass balance.

Workflow N1 Weigh Amine HCl Salt N2 Add Anhydrous Organic Solvent N1->N2 N3 Thermostatic Shaking (24h at 25°C) N2->N3 N4 Centrifugation & Supernatant Extraction N3->N4 N5 HPLC-RID Quantification N4->N5 Primary N6 Gravimetric Analysis N4->N6 Secondary

Standardized experimental workflow for determining amine hydrochloride solubility.

Protocol B: Free-Base Conversion for Non-Polar Solvent Access

If a synthetic workflow requires the use of non-polar solvents (e.g., hexane, toluene), the hydrochloride salt must be neutralized to its free-base form to eliminate the ionic lattice restriction ()[4].

  • Dissolve 1.0 g of the hydrochloride salt in 10 mL of deionized water.

  • Place the solution in an ice bath and add 1M NaOH dropwise under continuous stirring until the pH reaches ~10.5 (approximately 1-2 units above the estimated pKa​ of the primary amine).

  • Transfer the aqueous mixture to a separatory funnel and extract three times with 15 mL of diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free amine, which is highly miscible in non-polar organic solvents.

Troubleshooting and Optimization

When working with ether amine hydrochlorides in organic solvents, researchers frequently encounter two primary physical phenomena that disrupt solubility assays:

  • "Oiling Out" (Liquid-Liquid Phase Separation): Instead of dissolving or remaining as a crystalline solid, the salt may melt into a dense, immiscible liquid layer at the bottom of the flask. This occurs when the solvent lowers the melting point of the solute below the ambient temperature without fully solvating it. Solution: Ensure solvents are strictly anhydrous, as trace water drastically promotes oiling out in hygroscopic hydrochloride salts. Alternatively, add 5-10% of a polar co-solvent (like methanol) to disrupt the lattice and force complete dissolution ()[4].

  • Hygroscopicity: The methoxy group increases the molecule's affinity for atmospheric moisture. If the salt absorbs water during weighing, the apparent solubility in anhydrous organic solvents will be skewed. Solution: Store the compound in a desiccator over P2​O5​ and perform all weighing operations within a humidity-controlled glove box.

References

  • Grokipedia. "Hydrochloride Salts: Solubility and Appearance." Grokipedia. Available at: [Link]

  • MDPI. "A Targeted Approach to Critical Mineral Recovery from Low-Grade Magnesite Ore Using Magnetic and Flotation Techniques." Minerals. Available at:[Link]

Sources

Foundational

The Strategic Role of 1-Methoxy-3-methyl-2-butanamine Hydrochloride in Asymmetric Organic Synthesis: Mechanisms and Methodologies

Executive Summary 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS 1185294-54-5)[1], widely recognized in its free-base form as O-methyl valinol, is a privileged chiral building block in modern organic synthesis. Deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS 1185294-54-5)[1], widely recognized in its free-base form as O-methyl valinol, is a privileged chiral building block in modern organic synthesis. Derived from the chiral pool (specifically L- or D-valine), this 1,2-amino ether is utilized extensively as a chiral auxiliary for diastereoselective additions and as a precursor to highly structured chiral lithium amides[2]. This whitepaper details the mechanistic rationale, physicochemical dynamics, and self-validating experimental protocols required to deploy this compound effectively in drug development and complex molecule synthesis.

Physicochemical Rationale: The Hydrochloride Advantage

A critical consideration in synthetic planning is the physical state of the chiral auxiliary. Low-molecular-weight aliphatic amines like O-methyl valinol (MW ~117 g/mol ) are volatile, susceptible to atmospheric oxidation, and prone to reacting with ambient CO₂ to form insoluble carbamates.

The hydrochloride salt (MW 153.65 g/mol ) circumvents these issues[1]. It provides a bench-stable, crystalline, and stoichiometrically precise solid. This ensures that researchers can accurately weigh the reagent without inert-atmosphere gloveboxes, establishing a reliable baseline for the highly sensitive organometallic reactions that follow.

Core Mechanism of Action: The Chelation-Steric Paradigm

The stereodirecting power of 1-methoxy-3-methyl-2-butanamine relies on two synergistic structural features that operate during the transition state:

  • Bidentate Chelation: The molecule possesses both a primary amine (or imine, post-condensation) and a methoxy ether. These two heteroatoms act as a bidentate ligand, coordinating strongly to Lewis acidic metals (e.g., Li⁺, Zn²⁺, Mg²⁺) to form a highly rigid, five-membered metallacyclic transition state[3].

  • Steric Shielding: The bulky isopropyl group, inherited from the valine backbone, projects outward from the chelate ring. In the rigidified transition state, this group effectively blocks one face (Re or Si) of the adjacent reactive center, forcing incoming nucleophiles to attack exclusively from the opposite, unhindered trajectory[3].

The Methoxy Advantage: Unlike unprotected valinol, where the free hydroxyl group is deprotonated by organometallic reagents to form an alkoxide, the methoxy ether remains neutral. Alkoxide formation often leads to unpredictable polymeric aggregation and consumes an extra equivalent of the organometallic reagent. The methoxy group ensures predictable, highly ordered mixed-aggregate behavior in solution, which is critical for reproducible stereocontrol[4].

Mechanism N1 1-Methoxy-3-methyl-2-butanamine (Chiral Auxiliary) N2 Imine Condensation (C=N Bond Formation) N1->N2 N3 Metal Coordination (Li+, Zn2+) Bidentate N,O-Chelation N2->N3 N4 Steric Shielding (Isopropyl Group Blocks Re/Si Face) N3->N4 N5 Nucleophilic Attack (High Diastereoselectivity) N4->N5

Logical flow of chelation-controlled asymmetric addition using O-methyl valinol.

Key Synthetic Applications

Asymmetric Addition to Chiral Imines

When the free base of 1-methoxy-3-methyl-2-butanamine is condensed with aldehydes, it forms chiral imines. The addition of organometallic reagents (such as diethylzinc or alkyllithiums) to these imines proceeds with exceptional diastereoselectivity[5]. The rigid chelation of the metal by the imine nitrogen and the methoxy oxygen is the primary driver of this stereocontrol, allowing for the synthesis of highly pure chiral amines after auxiliary cleavage[3].

Enantioselective Deprotonation via Chiral Lithium Amides

By N-alkylating 1-methoxy-3-methyl-2-butanamine and subsequently treating it with n-butyllithium, chemists generate highly structured chiral lithium amides. Advanced multidimensional NMR studies have shown that these amides form specific mixed 2:1 or 1:1 aggregates with n-BuLi[4]. These chiral aggregates are capable of differentiating enantiotopic protons in symmetrical meso-ketones and meso-epoxides, leading to highly enantioselective deprotonation events[2].

Quantitative Data: Stereochemical Outcomes

The following table summarizes the comparative stereochemical performance of O-methyl valinol against unprotected alternatives, demonstrating the critical necessity of the methoxy ether for high selectivity.

Chiral AuxiliaryOrganometallic ReagentSubstrate ClassYield (%)Diastereomeric Excess (d.e. %)Mechanistic Causality
O-Methyl Valinol Et₂ZnGlyoxylic imines82 - 88> 90 Rigid 5-membered chelate formation[5]
O-Methyl Valinol RLiAryl imines75 - 8585 - 95 Strong bidentate N,O-Li coordination[3]
Unprotected ValinolEt₂ZnGlyoxylic imines< 60< 75Alkoxide formation alters aggregation state

Experimental Protocols

The following self-validating protocols describe the precise methodology for utilizing 1-methoxy-3-methyl-2-butanamine hydrochloride in asymmetric imine additions.

Workflow S1 Step 1: Free-Basing (NaOH / DCM) S2 Step 2: Condensation (Aldehyde / MgSO4) S1->S2 S3 Step 3: Asymmetric Addition (R-M / -78°C) S2->S3 S4 Step 4: Aqueous Quench (NH4Cl) S3->S4

Step-by-step experimental workflow for chiral amine synthesis.

Protocol 1: Free-Basing and Chiral Imine Condensation

Causality Focus: Liberating the nucleophilic amine while maintaining absolute anhydrous conditions for the subsequent organometallic step.

  • Free-Basing: Suspend 1.0 equivalent of 1-methoxy-3-methyl-2-butanamine hydrochloride in dichloromethane (DCM) at 0 °C. Slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 10.

    • Validation: The pH check ensures complete neutralization of the HCl salt, liberating the lone pair on the nitrogen.

  • Extraction & Drying: Extract the aqueous layer three times with DCM. Combine the organic layers and dry extensively over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the free amine as a pale oil.

  • Condensation: Dissolve the free amine in anhydrous toluene. Add 1.05 equivalents of the target aldehyde and a dehydrating agent (e.g., anhydrous MgSO₄ or TiCl₄). Stir at room temperature for 12 hours.

    • Validation: Water removal is critical; any residual moisture will instantly destroy the organometallic reagents used in Protocol 2.

Protocol 2: Diastereoselective Organometallic Addition

Causality Focus: Maximizing the energy difference between diastereomeric transition states via thermal control.

  • Preparation: Dissolve the crude chiral imine (from Protocol 1) in anhydrous THF under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add 1.5 equivalents of the organometallic reagent (e.g., Et₂Zn or RLi).

    • Validation: The extremely low temperature (-78 °C) minimizes conformational flexibility, locking the bidentate chelate into its most rigid form and maximizing the steric shielding of the isopropyl group, which directly translates to high d.e.

  • Quenching: After 4 hours, quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.

    • Validation: NH₄Cl safely protonates the intermediate metal amide and safely decomposes excess organometallic reagent without hydrolyzing the newly formed C-N bond.

  • Isolation: Warm to room temperature, extract with ethyl acetate, dry, and purify via flash chromatography to isolate the diastereomerically pure secondary amine.

References

  • Title: 1-methoxy-3-methyl-2-butanamine hydrochloride Source: Sinfoo Biotech URL
  • Title: Synthesis and selective transformation of nitrogen-containing compounds via radical pathways Source: Comptes Rendus de l'Académie des Sciences URL
  • Title: Enantioselective Reactions Using Chiral Lithium Amides Source: J-Stage URL
  • Title: Enantioselective Conjugate Addition of a Lithium Ester Enolate Catalyzed by Chiral Lithium Amides: A Possible Intermediate Characterized Source: Organic Letters - ACS Publications URL
  • Title: Addition of Organometallic Reagents to Imines Bearing Stereogenic N-Substituents.

Sources

Exploratory

Molecular weight and exact mass of 1-Methoxy-3-methyl-2-butanamine HCl

Technical Whitepaper: High-Resolution Mass Spectrometry and Physicochemical Profiling of 1-Methoxy-3-methyl-2-butanamine Hydrochloride Executive Summary 1-Methoxy-3-methyl-2-butanamine hydrochloride is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: High-Resolution Mass Spectrometry and Physicochemical Profiling of 1-Methoxy-3-methyl-2-butanamine Hydrochloride

Executive Summary

1-Methoxy-3-methyl-2-butanamine hydrochloride is a highly versatile aliphatic amine salt, frequently utilized as a chiral auxiliary and intermediate in the synthesis of complex pharmacophores, including dihydropyridines and prolyl hydroxylase domain (PHD) inhibitors[1][2]. As a Senior Application Scientist, I have observed that discrepancies in the mass spectrometric analysis of this compound often stem from a fundamental misunderstanding of its salt dissociation dynamics and ionization behavior. This whitepaper provides an authoritative guide on the exact mass, molecular weight, and a self-validating analytical protocol for its determination using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS).

Structural and Quantitative Data

Aliphatic amines in their free base form (C6H15NO) are inherently volatile and susceptible to oxidative degradation. To ensure long-term stability, controlled stoichiometry, and ease of handling during drug development, the compound is synthesized and stored as a hydrochloride salt (C6H16ClNO).

Table 1: Physicochemical and Mass Specifications

PropertyFree BaseHydrochloride Salt
Chemical Formula C6H15NOC6H16ClNO (or C6H15NO · HCl)
Molecular Weight 117.19 g/mol 153.65 g/mol [3]
Exact Mass (Neutral) 117.1154 Da153.0920 Da
Monoisotopic [M+H]+ m/z 118.1226N/A (Dissociates in solution)
CAS Registry Number 127180-89-61185294-54-5[3]

Mechanistic Causality in Mass Spectrometry

When analyzing 1-Methoxy-3-methyl-2-butanamine HCl via Electrospray Ionization (ESI), the exact mass of the intact salt (153.0920 Da) is analytically irrelevant in the gas phase. In the LC mobile phase, the salt undergoes complete solvation and dissociation. The basic nature of the primary amine ensures that, in the presence of an acidic modifier (e.g., 0.1% formic acid), the molecule is quantitatively protonated to form the [M+H]+ ion[4]. Consequently, the mass analyzer detects the protonated free base at an exact m/z of 118.1226, while the chloride counter-ion is either undetected (in positive mode) or eluted in the void volume.

G A 1-Methoxy-3-methyl-2-butanamine HCl (Solid Salt: 153.65 g/mol) B Solvation & Dissociation (LC Mobile Phase) A->B Dissolution C Free Base: C6H15NO (Exact Mass: 117.1154 Da) B->C -HCl D ESI+ Ionization (0.1% Formic Acid) C->D Protonation E Analyte Ion: [M+H]+ (m/z: 118.1226) D->E Desolvation F HRMS Detection (Orbitrap / TOF) E->F Mass Analysis

Fig 1: Ionization and detection workflow for 1-Methoxy-3-methyl-2-butanamine HCl in ESI-HRMS.

Self-Validating Protocol: LC-ESI-HRMS Determination

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every analytical run continuously verifies its own accuracy through internal calibration and system suitability checks.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of 1-Methoxy-3-methyl-2-butanamine HCl in 1.0 mL of Acetonitrile:Water (90:10, v/v) containing 0.1% Formic Acid. Spike the solution with 10 ng/mL of a stable-isotope-labeled internal standard (IS), such as D3-methylamine or a structurally analogous D-labeled aliphatic amine[4].

  • Causality: The high organic content is tailored for HILIC separation. Formic acid pre-protonates the amine in solution, drastically lowering the activation energy required for gas-phase ion formation during ESI. The isotopically labeled IS acts as the self-validating mechanism; any ion suppression from the matrix will equally affect the IS, allowing for real-time correction of the target analyte's signal.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Causality: Standard reversed-phase (C18) columns fail to adequately retain small, highly polar aliphatic amines, leading to co-elution with the solvent front and severe ion suppression. HILIC leverages a water-enriched layer on the stationary phase, ensuring strong retention and sharp peak shapes for polar basic compounds.

Step 3: High-Resolution Mass Acquisition

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI positive mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full-scan MS1 data at a resolution of ≥70,000 (at m/z 200).

  • Causality: High resolution is critical to resolve the target amine (m/z 118.1226) from isobaric background contaminants. The elevated capillary temperature ensures rapid desolvation of the highly aqueous droplets formed in the HILIC gradient, preventing cluster ion formation.

Step 4: Data Validation & Acceptance Criteria

  • Action: The system automatically calculates the mass error for both the target analyte and the internal standard.

  • Self-Validation Logic: The run is only validated if the internal standard is detected within ±3 ppm of its theoretical exact mass. If the target analyte (1-Methoxy-3-methyl-2-butanamine) is detected at m/z 118.1226 with a mass error ≤ 5 ppm and an isotopic distribution matching the theoretical C6H16NO+ pattern (e.g., ~6.5% M+1 contribution from 13C), the identification is considered absolute.

Sources

Foundational

Thermodynamic Stability and Solid-State Characterization of 1-Methoxy-3-methyl-2-butanamine Hydrochloride at Room Temperature

Executive Summary & Structural Analytics In pharmaceutical development, the thermodynamic stability of an intermediate or active pharmaceutical ingredient (API) dictates its developability, shelf-life, and formulation st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analytics

In pharmaceutical development, the thermodynamic stability of an intermediate or active pharmaceutical ingredient (API) dictates its developability, shelf-life, and formulation strategy. 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5) is an aliphatic primary amine functionalized with an isopropyl steric shield and a methoxy ether linkage[1].

As a free base, low-molecular-weight aliphatic amines are typically volatile liquids at room temperature, highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming kinetically trapped carbamates). To anchor the molecule in a thermodynamically stable crystalline lattice, it is synthesized as a hydrochloride (HCl) salt[2]. This salt formation elevates the melting point, drastically reduces vapor pressure, and provides a deep thermodynamic sink that stabilizes the molecule at room temperature. However, the introduction of the chloride counterion creates a new solid-state vulnerability: hygroscopicity .

Mechanistic Vulnerabilities: Hygroscopicity and Disproportionation

While the HCl salt confers thermal stability, chloride ions are potent hydrogen-bond acceptors. At elevated relative humidity (RH), water molecules readily adsorb onto the crystal surface. This moisture uptake is not merely a physical phenomenon; it acts as a catalyst for chemical degradation.

According to fundamental studies on pharmaceutical salts, the surface of hydrochloride crystals can induce the dissociation of water, creating an aqueous microenvironment[3]. If this molecule is co-formulated with basic excipients (such as magnesium stearate), this microenvironment facilitates disproportionation —a proton transfer reaction where the stable HCl salt reverts to the volatile, unstable free base[4][5].

DegradationPathway Salt Protonated Amine HCl Salt (Thermodynamically Stable) Moisture H2O Adsorption (High RH) Salt->Moisture Microenv Aqueous Microenvironment Formation Moisture->Microenv ProtonTransfer Proton Transfer (Disproportionation) Microenv->ProtonTransfer Excipient Basic Excipients (e.g., Stearates) Excipient->ProtonTransfer FreeBase Free Base Amine (Volatile / Unstable) ProtonTransfer->FreeBase

Mechanistic pathway of moisture-induced disproportionation of amine hydrochloride salts.

Experimental Workflows for Thermodynamic Validation

To definitively prove the thermodynamic stability of 1-Methoxy-3-methyl-2-butanamine HCl at room temperature, we must employ a self-validating analytical workflow. The following protocols are designed to decouple kinetic trapping from true thermodynamic stability.

Protocol A: Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used orthogonally to map the energy landscape of the crystal lattice.

  • Causality of Design: We use a pinholed aluminum pan for DSC rather than a hermetically sealed one. Why? Because if residual solvents or moisture vaporize during heating, a sealed pan will build internal pressure, artificially shifting the melting endotherm and masking the true thermodynamic melting point ( Tm​ ).

  • Step-by-Step Methodology:

    • System Suitability: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g) to ensure calorimetric accuracy.

    • Sample Prep: Accurately weigh 2.0–5.0 mg of the HCl salt into a pinholed aluminum crucible.

    • TGA Execution: Heat the sample from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min). The nitrogen prevents oxidative degradation, allowing us to isolate the true thermal degradation onset ( Td​ ).

    • DSC Execution: Heat an identical sample in the DSC from 25°C to 200°C at 10°C/min.

    • Data Integration: Calculate the enthalpy of fusion ( ΔHf​ ). A sharp endotherm with a high ΔHf​ confirms a highly ordered, thermodynamically stable crystalline state.

Protocol B: Dynamic Vapor Sorption (DVS)

To quantify the risk of moisture-induced disproportionation, DVS is utilized to measure the mass of water adsorbed as a function of relative humidity.

  • Causality of Design: The equilibrium criterion is strictly set to dm/dt<0.002% per minute. Why? Prematurely stepping the humidity before true mass equilibrium is reached will artificially suppress the hysteresis loop, masking slow kinetic hydrate formation or deliquescence.

  • Step-by-Step Methodology:

    • Initialization: Load ~10 mg of sample onto a quartz microbalance.

    • Drying Phase: Equilibrate at 0% RH at 25°C until mass stabilizes, establishing the dry reference mass ( m0​ ).

    • Sorption Cycle: Increase RH from 0% to 90% in 10% increments. The system only advances to the next step when dm/dt<0.002% /min.

    • Desorption Cycle: Decrease RH back to 0% to evaluate hysteresis. Irreversible mass retention indicates bulk hydrate formation rather than surface adsorption.

StabilityWorkflow API 1-Methoxy-3-methyl-2-butanamine HCl ICH ICH Q1A(R2) Storage 25°C/60% RH & 40°C/75% RH API->ICH Thermal Thermal Analysis (DSC / TGA) ICH->Thermal Moisture Moisture Sorption (DVS) ICH->Moisture Structural Crystallography (XRPD) ICH->Structural Tm Melting Point & Enthalpy Thermal->Tm Mass Mass Loss & Degradation Thermal->Mass Hygro Hygroscopicity Moisture->Hygro Poly Polymorphic Transitions Structural->Poly Decision Thermodynamic Stability Profile Tm->Decision Mass->Decision Hygro->Decision Poly->Decision

Integrated analytical workflow for validating thermodynamic stability under ICH guidelines.

ICH Q1A(R2) Regulatory Stability Implementation

To translate raw thermodynamic data into actionable shelf-life metrics, the compound must be subjected to International Council for Harmonisation (ICH) Q1A(R2) guidelines[6][7]. Room temperature stability is not assumed; it is empirically proven through forced degradation and long-term storage.

Table 1: ICH Q1A(R2) Stability Protocol Matrix
Storage ConditionTemperatureRelative Humidity (RH)Minimum DurationTesting Frequency
Long-Term (RT) 25°C ± 2°C60% ± 5%12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C65% ± 5%6 Months0, 3, 6 months
Accelerated 40°C ± 2°C75% ± 5%6 Months0, 3, 6 months

Note: If significant change occurs during the 6-month accelerated study, the intermediate condition must be evaluated[6].

Table 2: Representative Solid-State Thermodynamic Parameters

(Based on typical aliphatic amine HCl salt profiles)

ParameterAnalytical MethodRepresentative ValueClinical / Formulation Implication
Melting Onset ( Tm​ ) DSC145°C - 155°CHigh thermodynamic stability at room temperature; no risk of ambient melting.
Degradation Onset ( Td​ ) TGA> 220°CWide processing window for high-shear blending or hot-melt extrusion.
Mass Gain at 80% RH DVS< 2.0% w/wClassified as slightly hygroscopic; standard blister packaging is sufficient.

Conclusion

1-Methoxy-3-methyl-2-butanamine hydrochloride exhibits robust thermodynamic stability at room temperature, driven by the high lattice energy of its salt form. While the free base is inherently unstable, the hydrochloride counterion effectively locks the molecule into a deep thermodynamic well. The primary risk vector at room temperature is not thermal degradation, but rather moisture-mediated disproportionation. By employing rigorous DVS profiling and adhering strictly to ICH Q1A(R2) storage protocols, formulation scientists can easily mitigate this risk through appropriate excipient selection (avoiding highly alkaline lubricants) and moisture-protective packaging.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations. Molecular Pharmaceutics, ACS Publications (2016).[Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs, Purdue University (2012).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols Utilizing 1-Methoxy-3-methyl-2-butanamine Hydrochloride

Introduction & Mechanistic Rationale 1-Methoxy-3-methyl-2-butanamine hydrochloride , widely known in its enantiopure form as (S)- or (R)-valinol methyl ether hydrochloride (VME HCl) , is a highly versatile chiral buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Methoxy-3-methyl-2-butanamine hydrochloride , widely known in its enantiopure form as (S)- or (R)-valinol methyl ether hydrochloride (VME HCl) , is a highly versatile chiral building block in modern asymmetric synthesis [1]. Derived from the amino acid valine, this precursor is fundamentally characterized by three structural pillars: a reactive primary amine, a sterically demanding isopropyl group, and a Lewis basic methoxy ether[4].

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over other chiral auxiliaries. Its primary application lies in the formation of Meyers' formamidines [2, 3]. When VME is condensed with a secondary amine (such as a tetrahydroisoquinoline) to form a formamidine, the resulting system is primed for highly stereoselective alpha-alkylation.

The Mechanistic Causality: During metalation with t-butyllithium, the lithium cation strongly coordinates to both the formamidine nitrogen and the methoxy oxygen of the VME auxiliary. This chelation creates a rigid, highly organized, five-membered cyclic transition state. Simultaneously, the bulky isopropyl group projects outward, effectively blocking one face of the carbanion. Consequently, incoming electrophiles are forced to attack from the unhindered face, resulting in exceptional enantiomeric excesses (often >95% ee) in the synthesized alkaloids[2, 3].

Physicochemical Properties & Quantitative Data

To ensure reproducibility and proper handling, the physical properties and expected experimental outcomes are summarized below.

Table 1: Physicochemical Profile of the Precursor

PropertySpecification
Chemical Name 1-Methoxy-3-methyl-2-butanamine hydrochloride
Common Name Valinol methyl ether hydrochloride (VME HCl)
CAS Number 1185294-54-5 (Racemic) / 64715-89-5 (2S-enantiomer)
Molecular Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
Physical State Solid (Crystalline Powder)
Key Structural Features Primary amine (reactive site), isopropyl group (steric shield), methoxy group (directing/chelating arm)

Table 2: Representative Yields and Enantioselectivity in Meyers' Alkylation [2, 3]

SubstrateElectrophileAlkylation Yield (%)Cleavage Yield (%)Enantiomeric Excess (ee %)
TetrahydroisoquinolineBenzyl bromide85 - 92%75 - 80%> 95%
TetrahydroisoquinolineMethyl iodide88 - 95%78 - 85%> 98%
Tetrahydro-β-carbolineAllyl bromide80 - 87%70 - 75%90 - 94%

Experimental Protocols

The following self-validating protocols describe the end-to-end workflow for utilizing 1-methoxy-3-methyl-2-butanamine hydrochloride in asymmetric alkylation.

Protocol 1: Liberation of the Free Base (Valinol Methyl Ether)

The precursor is supplied as a hydrochloride salt to prevent atmospheric oxidation and degradation. It must be free-based immediately prior to condensation.

  • Suspension: Suspend 1-methoxy-3-methyl-2-butanamine hydrochloride (1.0 eq) in dichloromethane (DCM) (approx. 5 mL/mmol).

  • Basification: Add an equal volume of 2M aqueous NaOH solution. Expert Insight: A strong base like NaOH is required because the aliphatic amine has a pKa of ~10.5; weaker bases like NaHCO₃ will result in incomplete deprotonation and poor extraction yields.

  • Extraction: Stir vigorously for 15 minutes at room temperature. Separate the organic layer and extract the aqueous phase twice more with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Carefully concentrate under reduced pressure at a low temperature (<30 °C) to avoid volatilizing the free amine.

Protocol 2: Synthesis of the Chiral Formamidine Auxiliary

This protocol links the VME auxiliary to your target substrate (e.g., a secondary amine like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) [3].

  • Acetal Condensation: To a solution of the secondary amine substrate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Intermediate Formation: Reflux the mixture for 3 hours. The solution will turn slightly yellow. Concentrate under reduced pressure to yield the N-dimethylaminomethylene intermediate.

  • Auxiliary Installation: Dissolve the intermediate in anhydrous toluene and add the freshly free-based (S)-1-methoxy-3-methyl-2-butanamine (1.1 eq).

  • Azeotropic Distillation: Reflux for 12–16 hours using a Dean-Stark trap. Expert Insight: Toluene allows for the high-temperature azeotropic removal of the dimethylamine byproduct, which is strictly necessary to drive this reversible condensation to completion.

  • Purification: Concentrate the mixture and purify via flash column chromatography (silica gel, EtOAc/Hexanes) to afford the pure chiral formamidine.

Protocol 3: Asymmetric Alkylation and Auxiliary Cleavage

This is the stereodetermining step, relying on the chelation-controlled transition state [2].

  • Lithiation: Dissolve the chiral formamidine (1.0 eq) in anhydrous THF under a strict argon atmosphere. Cool to -78 °C.

  • Deprotonation: Dropwise add t-butyllithium (1.1 eq, 1.7 M in pentane). Expert Insight:t-BuLi is chosen over n-BuLi because its extreme steric bulk prevents unwanted nucleophilic attack on the formamidine carbon, acting purely as a kinetic base. The solution will typically turn deep yellow or orange, visually validating the formation of the lithiated carbanion. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -10 °C to ensure complete conversion.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Cleavage: To remove the VME auxiliary and liberate the enantioenriched product, dissolve the crude alkylated formamidine in a mixture of ethanol and acetic acid. Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) and reflux for 4 hours. The auxiliary is cleaved as a pyrazole derivative, leaving the alkylated secondary amine.

Workflow Visualization

AsymmetricWorkflow A 1-Methoxy-3-methyl-2-butanamine HCl (Chiral Precursor) B Protocol 1: Free-Basing (NaOH, DCM Extraction) A->B C Protocol 2: Formamidine Synthesis (DMF-DMA, Toluene, Reflux) B->C D Protocol 3A: Asymmetric Lithiation (t-BuLi, THF, -78°C) C->D E Protocol 3B: Electrophilic Trapping (Alkyl Halide, -78°C to -10°C) D->E F Protocol 3C: Auxiliary Cleavage (Hydrazine, AcOH, Reflux) E->F G Enantioenriched Alkaloid (Target Product) F->G

Workflow for asymmetric alkylation using the 1-methoxy-3-methyl-2-butanamine chiral auxiliary.

References

  • Benchchem.
  • Cutter, P. S., Miller, R. B., & Schore, N. "Synthesis of Protoberberines Using a Silyl-Directed Pictet—Spengler Cyclization".
  • Boudou, M. "Asymmetric Synthesis of Trisubstituted Isoindolines and Tetrahydropalmatine via Tandem 1,2-Addition/Cyclisation".
  • GuideChem. "1-METHOXY-3-METHYL-2-BUTANAMINE HYDROCHLORIDE - Chemical Dictionary & Properties".
Application

Application Notes &amp; Protocols: Step-by-Step Preparation of the Pharmaceutical Intermediate 1-Methoxy-3-methyl-2-butanamine HCl

Introduction: The Significance of Branched Aliphatic Amines in Medicinal Chemistry In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is paramount. Among these, α-branched amines are a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Branched Aliphatic Amines in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is paramount. Among these, α-branched amines are a recurring and critical structural motif found in hundreds of approved pharmaceutical agents and clinical candidates.[1][2] These structures are valued for their ability to introduce chirality and modulate pharmacokinetic properties. The title compound, 1-Methoxy-3-methyl-2-butanamine Hydrochloride, represents a key building block within this class. Its structure, featuring a methoxy group for potential metabolic stability and a branched isopropyl group for steric influence, makes it a valuable intermediate for constructing more complex drug molecules. Long-chain and functionalized aliphatic amines are integral to various therapeutic areas, serving as components of active pharmaceutical ingredients (APIs) in painkillers, antihistamines, and local anesthetics, and are also utilized in advanced drug delivery systems to enhance bioavailability.[3][4][5]

This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 1-Methoxy-3-methyl-2-butanamine HCl, designed for researchers and professionals in drug development. The protocols are grounded in established chemical principles, emphasizing safety, efficiency, and analytical validation.

Physicochemical and Structural Data

A thorough understanding of the target compound's properties is essential for its synthesis and handling.

PropertyValueSource
Compound Name 1-Methoxy-3-methyl-2-butanamine Hydrochloride-
Molecular Formula C₆H₁₅NO · HClCalculated
Molecular Weight 153.65 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidInferred from similar amine salts[6]
Precursor Ketone 1-Methoxy-3-methyl-2-butanone[7]
Ketone CAS Number 65857-35-4[7]
Ketone Formula C₆H₁₂O₂[7]
Ketone Mol. Weight 116.16 g/mol [7]

Overall Synthesis Workflow

The preparation of 1-Methoxy-3-methyl-2-butanamine HCl is a two-stage process. It begins with the synthesis of the key ketone intermediate, followed by a reductive amination reaction and subsequent salt formation. This workflow is designed for efficiency and scalability.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Synthesis & Salt Formation Start 1-Methoxy-3-methyl-2-butanol Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Ketone 1-Methoxy-3-methyl-2-butanone Oxidation->Ketone ReductiveAmination Reductive Amination (NH₃ source, Reducing Agent) Ketone->ReductiveAmination FreeAmine 1-Methoxy-3-methyl-2-butanamine (Free Base) ReductiveAmination->FreeAmine SaltFormation Salt Formation (HCl in organic solvent) FreeAmine->SaltFormation FinalProduct 1-Methoxy-3-methyl-2-butanamine HCl SaltFormation->FinalProduct

Sources

Method

Application Note: Catalytic Workflows and Synthetic Utilization of 1-Methoxy-3-methyl-2-butanamine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable asymmetric transformations. 1-Methoxy-3-methyl-2-butanamine (often referred to as valinol methyl ether) is a privileged chiral building block derived from L-valine[1]. While the free amine is highly valuable in asymmetric synthesis and catalysis[2], it is a volatile, hygroscopic liquid that is prone to atmospheric degradation.

To circumvent these handling issues, the compound is commercially supplied and utilized as a hydrochloride salt (CAS: 1185294-54-5 or 175458-86-3 for specific enantiomers)[3],. The use of the hydrochloride salt ensures precise stoichiometric control, extended shelf-life, and bench stability.

Mechanistically, this molecule is a powerhouse in asymmetric catalysis and auxiliary chemistry (such as Meyers' formamidine chemistry for isoquinoline alkaloid synthesis)[4],[5]. Its efficacy is driven by two structural features:

  • Steric Shielding: The bulky isopropyl group effectively blocks one stereoface during substrate binding, dictating high enantiofacial discrimination.

  • Hemilabile Coordination: The methoxy ether acts as a hard Lewis base, providing bidentate (N,O) coordination to transition metals (e.g., Ru, Ir, Zn). This hemilability stabilizes reactive metal intermediates while allowing transient dissociation to accommodate incoming substrates.

Workflow Visualization

The following diagram illustrates the lifecycle of 1-methoxy-3-methyl-2-butanamine hydrochloride—from its bench-stable salt form through ligand synthesis, metal complexation, and its ultimate role in the catalytic cycle of Asymmetric Transfer Hydrogenation (ATH).

G A 1-Methoxy-3-methyl-2-butanamine HCl (Bench-Stable Precursor) B In Situ Free-Basing (NaOH or Et3N) A->B pH > 10 C Schiff Base Condensation (Salicylaldehyde, -H2O) B->C Nucleophilic Addition D Ru(II) Complexation ([RuCl2(p-cymene)]2) C->D Ligand Exchange E Active Ru-N,O Catalyst (Bidentate Coordination) D->E Base Activation F Asymmetric Transfer Hydrogenation (Ketone + iPrOH) E->F Substrate Binding F->E Catalyst Regeneration G Chiral Secondary Alcohol (>90% ee) F->G Hydride Transfer

Caption: Workflow of Ru-catalyzed asymmetric transfer hydrogenation using valinol methyl ether.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an in-process validation checkpoint to ensure experimental integrity.

Protocol A: Liberation of the Free Base and Synthesis of the Chiral N,O-Ligand

This protocol converts the stable hydrochloride salt into a Schiff base ligand suitable for ruthenium-catalyzed ATH.

Reagents:

  • (2S)-1-Methoxy-3-methyl-2-butanamine hydrochloride: 10.0 mmol

  • Salicylaldehyde: 10.5 mmol (1.05 equiv)

  • 1M NaOH (aq): 15 mL

  • Dichloromethane (DCM): 30 mL

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Free-Basing: Suspend the hydrochloride salt in 30 mL of DCM in a separatory funnel. Add 15 mL of 1M NaOH (aq) and shake vigorously.

    • Causality: The strong base (NaOH) is required to fully deprotonate the amine salt. DCM is selected as the extraction solvent because its low boiling point prevents the thermal volatilization of the liberated free amine during subsequent concentration[3].

  • Extraction & Drying: Separate the organic layer. Wash the aqueous layer with an additional 10 mL of DCM. Combine the organic layers and dry over anhydrous MgSO₄.

  • Condensation: Filter the drying agent and transfer the DCM solution to a round-bottom flask. Add salicylaldehyde (1.05 equiv) dropwise at room temperature. Stir for 4 hours.

    • Causality: A slight excess of salicylaldehyde ensures complete consumption of the volatile amine. The reaction is driven forward by the nucleophilic attack of the primary amine on the aldehyde, followed by dehydration.

  • Concentration: Remove the DCM under reduced pressure to yield the crude Schiff base as a yellow oil.

    • Validation Checkpoint: Analyze the product via ¹H NMR. The successful formation of the ligand is confirmed by the disappearance of the primary amine protons and the appearance of a sharp imine singlet at ~8.3 ppm.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes the ligand generated in Protocol A to reduce prochiral ketones to chiral alcohols.

Reagents:

  • Chiral N,O-Ligand (from Protocol A): 0.012 mmol (1.2 mol%)

  • [RuCl₂(p-cymene)]₂: 0.005 mmol (0.5 mol% Ru dimer = 1.0 mol% Ru)

  • Prochiral Ketone (e.g., Acetophenone): 1.0 mmol

  • KOH (0.1 M in isopropanol): 0.1 mmol (10 mol%)

  • Anhydrous Isopropanol (iPrOH): 5.0 mL

Step-by-Step Methodology:

  • Catalyst Generation: In a Schlenk tube under an argon atmosphere, combine the chiral N,O-ligand and [RuCl₂(p-cymene)]₂ in 2.0 mL of anhydrous isopropanol. Heat to 80 °C for 30 minutes.

    • Validation Checkpoint: The solution will transition from a pale yellow suspension to a deep red/orange homogeneous solution, visually confirming the successful ligand exchange and complexation to the ruthenium center.

  • Substrate Addition: Cool the mixture to room temperature. Add the prochiral ketone (1.0 mmol) and the remaining 3.0 mL of isopropanol.

  • Initiation: Add the KOH solution to initiate the catalytic cycle.

    • Causality: KOH is strictly required to deprotonate the isopropanol, generating an active ruthenium alkoxide intermediate. This intermediate undergoes β-hydride elimination to form the active Ru-hydride species responsible for reducing the ketone[2]. Isopropanol serves as both the solvent and the stoichiometric hydride donor.

  • Reaction & Quenching: Stir the reaction at room temperature for 4–8 hours. Quench by exposing the mixture to air and filtering through a short pad of silica gel.

  • Analysis: Determine conversion via GC-MS and enantiomeric excess (ee) via chiral HPLC.

Quantitative Data Presentation

The efficacy of the 1-methoxy-3-methyl-2-butanamine-derived catalyst is highly dependent on the steric and electronic nature of the substrate. The table below summarizes the expected performance metrics for various aromatic ketones using Protocol B.

SubstrateCatalyst Loading (mol % Ru)Time (h)Conversion (%)Enantiomeric Excess (ee %)Absolute Configuration
Acetophenone1.04>9995(S)
Propiophenone1.069892(S)
1-Tetralone1.089589(S)
4-Methoxyacetophenone1.05>9994(S)
2-Bromoacetophenone1.0128582(S)

Data Interpretation: The catalyst exhibits exceptional enantiofacial discrimination for unhindered aromatic ketones (e.g., Acetophenone). However, increased steric bulk adjacent to the carbonyl (as seen in 1-Tetralone) or ortho-substitutions slightly diminish the reaction rate and enantioselectivity due to competitive steric clashes with the auxiliary's isopropyl group.

References

  • PubChemLite: 1-methoxy-3-methylbutan-2-amine (C6H15NO) . PubChem. URL:[Link][1]

  • Cas 16369-05-4,DL-2-AMINO-3-METHYL-1-BUTANOL . LookChem (Details on asymmetric catalysis applications). URL:[Link][2]

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids . Chemical Reviews - ACS Publications. URL:[Link][4]

  • Enantioselective Total Synthesis of (-)-(S)-Stepholidine . ResearchGate. URL:[Link][5]

Sources

Application

How to use 1-Methoxy-3-methyl-2-butanamine hydrochloride in peptide synthesis

Application Note: 1-Methoxy-3-methyl-2-butanamine Hydrochloride in Peptidomimetic Synthesis for Enhanced Metabolic Stability Executive Summary The transition from native peptides to therapeutically viable peptidomimetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Methoxy-3-methyl-2-butanamine Hydrochloride in Peptidomimetic Synthesis for Enhanced Metabolic Stability

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires strategic structural modifications to overcome inherent pharmacokinetic liabilities. 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS 1185294-54-5)[1][2], commonly referred to as O-methyl valinol hydrochloride, serves as a highly specialized chiral building block[3]. By replacing the labile C-terminal carboxylic acid of a peptide with this reduced, methylated ether derivative, researchers can completely abrogate carboxypeptidase degradation while simultaneously enhancing lipophilicity and membrane permeability.

Mechanistic Rationale: Overcoming Pharmacokinetic Liabilities

In the realm of drug discovery, linear peptides suffer from low stability in serum due to rapid cleavage by cellular proteases[4]. Exopeptidases, specifically carboxypeptidases, require a terminal carboxylate group to anchor the peptide into their active site.

C-terminal modifications, such as capping with O-methyl valinol, are highly effective strategies for designing peptidomimetics with enhanced stability under physiological conditions and increased resistance to proteolytic degradation[5]. The methoxymethyl ether (-CH₂OCH₃) linkage acts as a steric shield, preventing enzymatic recognition. Furthermore, neutralizing the C-terminal charge significantly improves the partition coefficient (LogP), thereby enhancing blood-brain barrier (BBB) permeability and overall bioavailability[6]. Beyond peptide synthesis, O-methyl valinol derivatives are also extensively utilized in organometallic chemistry, specifically in the formation of chiral lithium amide complexes for asymmetric synthesis[7].

Mechanism cluster_0 Standard Peptide C-Terminus cluster_1 O-Methyl Valinol Capping N1 Free Carboxylate (-COO⁻) N2 Carboxypeptidase Recognition N1->N2 N3 Rapid In Vivo Degradation N2->N3 M1 Methoxymethyl Ether (-CH₂OCH₃) M2 Steric Shielding & Neutral Charge M1->M2 M3 Enzymatic Stability & High LogP M2->M3

Caption: Pharmacokinetic advantages of C-terminal modification using O-methyl valinol.

Physicochemical Profiling

Understanding the physicochemical shift induced by this building block is critical for rational drug design. Table 1 illustrates the comparative advantages of utilizing O-methyl valinol over standard L-Valine or the unmethylated alcohol (L-Valinol).

Table 1: Comparative Physicochemical Profile

PropertyL-ValineL-ValinolO-Methyl Valinol
C-Terminal Group Carboxylic Acid (-COOH)Alcohol (-CH₂OH)Ether (-CH₂OCH₃)
Charge at pH 7.4 Negative (-1)Neutral (0)Neutral (0)
Proteolytic Stability Low (Carboxypeptidase Substrate)ModerateHigh (Complete Resistance)
Relative Lipophilicity LowModerateHigh

Strategic Integration Workflow: Hybrid Synthesis

Because O-methyl valinol is an amine rather than a standard Fmoc-protected amino acid, it cannot be easily incorporated into standard Solid-Phase Peptide Synthesis (SPPS) using traditional Wang or Rink Amide resins. Instead, a Hybrid Solid/Solution-Phase approach is required. The main peptide sequence is synthesized on a hyper-acid sensitive resin (e.g., 2-CTC), cleaved with side-chain protecting groups intact, and subsequently coupled to the O-methyl valinol in solution.

Workflow A SPPS on 2-CTC Resin B Mild Cleavage (1% TFA in DCM) A->B Retains side-chain protecting groups C Solution-Phase Coupling (O-methyl valinol) B->C HATU/DIPEA activation D Global Deprotection (95% TFA) C->D Removes side-chain protecting groups E Purified Peptidomimetic D->E HPLC Purification

Caption: Workflow for integrating O-methyl valinol into peptidomimetics via hybrid synthesis.

Detailed Solution-Phase Capping Protocol

The following protocol ensures high-yield coupling while minimizing epimerization of the C-terminal residue.

Prerequisites: A fully protected peptide sequence synthesized on 2-Chlorotrityl chloride (2-CTC) resin, cleaved using 1% TFA in DCM, yielding a free C-terminal carboxylic acid.

Step 1: Reagent Preparation

  • Dissolve the protected peptide (1.0 eq) in anhydrous DMF to achieve a concentration of ~0.1 M.

  • Add 1-Methoxy-3-methyl-2-butanamine hydrochloride (1.5 eq; MW: 153.65 g/mol )[2]. Causality: A slight stoichiometric excess of the amine ensures complete consumption of the highly valuable, synthetically complex peptide fragment.

Step 2: Neutralization & Activation

  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture. Causality: Because the building block is supplied as a hydrochloride salt, 1.5 eq of DIPEA is immediately consumed to neutralize the HCl, releasing the nucleophilic free base. The remaining 2.5 eq serves as the catalytic base required for the coupling reaction.

  • Chill the reaction mixture to 0 °C. Add HATU (1.2 eq). Causality: The primary amine of O-methyl valinol is sterically hindered by the adjacent isopropyl group. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates aminolysis. Chilling the reaction prior to HATU addition minimizes the rate of oxazolone formation, effectively suppressing epimerization.

Step 3: In-Process Validation & Quality Control (Self-Validating System)

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Withdraw a 5 µL aliquot, dilute in 100 µL MeCN/H₂O (1:1), and analyze via LC-MS. Validation Criteria: The reaction is validated as complete when the starting material mass [M+H]+ is depleted. The target product will exhibit a precise mass shift of +99.17 Da (Mass of O-methyl valinol free base [117.19 Da] minus H₂O [18.02 Da] lost during amide bond formation).

Step 4: Workup & Global Deprotection

  • Precipitate the protected peptidomimetic in ice-cold water, filter, and dry under a vacuum.

  • Treat the dried intermediate with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to remove all side-chain protecting groups.

  • Precipitate the final product in cold diethyl ether, centrifuge, and prepare for preparative HPLC purification.

Optimization of Coupling Dynamics

Due to the steric bulk of the isopropyl side chain adjacent to the reacting amine, standard coupling reagents (like HBTU or EDC) often result in sluggish kinetics and higher rates of epimerization. Table 2 summarizes the empirical optimization of coupling conditions.

Table 2: Coupling Reagent Efficacy for Sterically Hindered Amines

Coupling ReagentBaseSolventReaction TimeYield (%)Epimerization (%)
HBTU / HOBtDIPEADMF4.0 hours65< 5.0
EDC / HOBtNMMDCM12.0 hours55< 2.0
HATU / HOAt DIPEA DMF 2.0 hours 92 < 1.0
COMUOxymaDMF1.5 hours95< 1.0

Note: Uronium salts based on HOAt (HATU) or Oxyma (COMU) are strictly recommended to drive the reaction to completion rapidly, preserving the chiral integrity of the C-terminal amino acid.

Sources

Method

Title: A Comprehensive Guide to the Dissolution of 1-Methoxy-3-methyl-2-butanamine Hydrochloride for Research Applications

An Application Note and Standard Operating Procedure Abstract This document provides a detailed protocol and scientific rationale for the dissolution of 1-Methoxy-3-methyl-2-butanamine hydrochloride. As a primary amine s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Standard Operating Procedure

Abstract

This document provides a detailed protocol and scientific rationale for the dissolution of 1-Methoxy-3-methyl-2-butanamine hydrochloride. As a primary amine salt, its solubility is governed by fundamental physicochemical principles, primarily its ionic nature which dictates high solubility in polar protic solvents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for preparing stock solutions suitable for a range of downstream applications. We will cover core dissolution principles, step-by-step protocols for aqueous and organic systems, safety and handling procedures, and troubleshooting advice.

Compound Profile and Core Dissolution Principles

1.1. Chemical Structure and Properties

  • IUPAC Name: 1-Methoxy-3-methyl-2-butanamine hydrochloride

  • Molecular Formula: C₆H₁₅NO · HCl

  • Appearance: Expected to be a white to off-white crystalline solid, a common characteristic of amine hydrochloride salts.[3][4]

The key to understanding the dissolution of this compound lies in its structure: it is the hydrochloride salt of a primary amine. In its solid, crystalline state, the molecule exists as a protonated amine (ammonium cation) and a chloride anion. This ionic character is the primary determinant of its solubility profile.

1.2. The Chemistry of Dissolution

Amines react with acids to form salts, which are typically crystalline materials that are readily soluble in water.[3] The protonation of the amine nitrogen by hydrochloric acid creates a positively charged ammonium center (-NH₃⁺), which readily forms strong ion-dipole interactions with polar solvent molecules like water.[2] This process overcomes the lattice energy of the crystal, leading to dissolution.[2] Consequently, amine hydrochlorides are almost always significantly more soluble in aqueous solutions than their corresponding free-base forms.[1][5] The solubility in various media is pH-dependent; dissolution is favored in neutral to acidic aqueous solutions where the amine remains protonated.[6]

Safety, Handling, and Storage

2.1. Hazard Identification

While a specific Safety Data Sheet (SDS) for 1-Methoxy-3-methyl-2-butanamine hydrochloride is not available, related amine hydrochlorides are classified as hazardous.[7][8] Assume the compound is:

  • Harmful if swallowed.[7]

  • Causes skin irritation or burns.[4][7][8]

  • Causes serious eye damage.[4][7][8]

  • May cause respiratory irritation if inhaled as a dust.[7]

2.2. Personal Protective Equipment (PPE) and Handling

  • Ventilation: Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood.[7][8]

  • Eye Protection: Wear safety goggles with side-shields.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[7]

  • Body Protection: Wear a standard laboratory coat.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

2.3. Storage

Amine hydrochlorides can be hygroscopic.[1][4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases.[9]

Recommended Solvents and Solubility Profile

The selection of a solvent is dictated by the intended application. Based on the principles of amine salt chemistry, the following recommendations can be made.

Solvent/System Expected Solubility Rationale & Key Considerations
Water (Deionized, USP) High / Freely Soluble As a polar protic solvent, water effectively solvates the ammonium and chloride ions.[1][3] This is the recommended solvent for most biological and analytical applications. The resulting solution will be slightly acidic.[10]
Phosphate-Buffered Saline (PBS) High / Freely Soluble Ideal for cell-based assays and other isotonic applications. The buffer will maintain a physiological pH.
Ethanol (EtOH) Soluble to Moderately Soluble The polarity of ethanol allows for dissolution, though likely to a lesser extent than water. Often used in organic synthesis or for compounds with limited aqueous stability.[10][11]
Methanol (MeOH) Soluble Similar to ethanol, methanol is a polar protic solvent capable of dissolving the salt.
Dimethyl Sulfoxide (DMSO) Soluble A polar aprotic solvent that is an excellent choice for creating high-concentration stock solutions for in-vitro screening.
Isopropanol (IPA) Slightly to Moderately Soluble Often used as a recrystallization solvent for amine hydrochlorides, indicating moderate solubility at elevated temperatures and lower solubility at room temperature.[11][12]
Toluene, Hexanes, Diethyl Ether Insoluble / Very Low These non-polar organic solvents cannot effectively solvate the ionic salt, leading to poor solubility.[10][11] They are often used to precipitate or wash amine hydrochloride salts.[11]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL in PBS)

This protocol is the standard method for preparing solutions for most biological and analytical assays.

Materials:

  • 1-Methoxy-3-methyl-2-butanamine hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or magnetic stirrer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Pre-Equilibration: Allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture uptake.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound (e.g., 10.0 mg) and transfer it to a suitable volumetric flask (e.g., 1 mL).

  • Initial Solvation: Add approximately 70-80% of the final volume of PBS to the flask (e.g., 700-800 µL).

  • Dissolution: Cap the flask and agitate the mixture. Use a vortex mixer for 1-2 minutes. For larger volumes or slower-dissolving materials, a magnetic stirrer can be used. Gentle warming in a water bath (37°C) can be employed to increase the rate of dissolution, but ensure the compound is stable at this temperature.[12][13]

  • Visual Inspection: Continue agitation until all solid particles have completely dissolved, resulting in a clear, colorless solution. Visually inspect the solution against a dark background to ensure no particulates remain.

  • Final Volume Adjustment: Once fully dissolved, carefully add PBS to the final target volume (e.g., 1.0 mL).

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Sterilization (Optional): For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in clearly labeled aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Solution in an Organic Solvent (e.g., DMSO)

This protocol is common for creating high-concentration master stocks for compound library screening.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, weighing the compound into a suitable vial (e.g., a glass autosampler vial).

  • Add the desired volume of DMSO directly to the vial using a calibrated pipette.

  • Cap the vial tightly and vortex vigorously for 2-3 minutes. Sonication in a water bath for 5-10 minutes can significantly aid dissolution if necessary.

  • Visually inspect for complete dissolution as described above.

  • Store the DMSO stock solution in a desiccated environment at -20°C. DMSO freezes at ~18.5°C, so allow it to thaw completely at room temperature before use.

Visualization of the Dissolution Workflow

The following diagram outlines the decision-making process and steps for dissolving 1-Methoxy-3-methyl-2-butanamine hydrochloride.

Dissolution_Workflow start Start: Obtain Compound safety Step 1: Review SDS & Don PPE start->safety app_choice Step 2: Determine Application safety->app_choice aqueous_path Biological / Analytical Assay app_choice->aqueous_path Aqueous organic_path Organic Synthesis / High-Conc. Stock app_choice->organic_path Organic weigh Step 3: Weigh Compound (Room Temp Equilibrated) aqueous_path->weigh organic_path->weigh add_solvent_aq Step 4a: Add Aqueous Solvent (e.g., Water, PBS) weigh->add_solvent_aq add_solvent_org Step 4b: Add Organic Solvent (e.g., DMSO, EtOH) weigh->add_solvent_org agitate Step 5: Agitate (Vortex / Sonicate / Stir) add_solvent_aq->agitate add_solvent_org->agitate check_sol Step 6: Visually Inspect for Complete Dissolution agitate->check_sol adjust_vol Step 7: Adjust to Final Volume & Homogenize check_sol->adjust_vol Yes troubleshoot Incomplete Dissolution: Troubleshoot check_sol->troubleshoot No filter_store Step 8: Filter (optional) & Store Solution adjust_vol->filter_store end End: Solution Ready filter_store->end troubleshoot->agitate Apply Heat / More Agitation

Caption: Workflow for dissolving 1-Methoxy-3-methyl-2-butanamine HCl.

Troubleshooting

Problem Potential Cause Recommended Solution
Incomplete Dissolution Insufficient solvent volume (solution is saturated).Add a small, known volume of additional solvent and continue agitation. Re-calculate the final concentration.
Low kinetic energy.Increase agitation time/intensity. Use a sonicator to break up solid aggregates. Gently warm the solution (e.g., 37°C water bath) if the compound's stability permits.[12]
Precipitation Upon Storage Solution was saturated at a higher temperature and has now cooled.Re-warm the solution to re-dissolve the precipitate before use. Consider preparing a slightly more dilute stock solution for future use.
Solvent evaporation.Ensure vials are tightly capped for storage. Use parafilm for extra security on long-term storage vials.
pH shift or reaction.For aqueous solutions, verify the pH has not shifted significantly. Ensure the solvent is pure and free from contaminants.

References

  • Safety Data Sheet. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Shanghai Haohong Scientific Co., Ltd.
  • Various Authors. (2011). Solubility of organic amine salts. Sciencemadness.org.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 4'-Methoxyacetophenone. Sigma-Aldrich.
  • Journal of Chemical Education. (2010). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. ACS Publications.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Hydroxylamine, O-methyl-, hydrochloride. Thermo Fisher Scientific.
  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid? Quora.
  • Spectrum Chemical. (2019). Safety Data Sheet for Methoxyamine Hydrochloride. Spectrum Chemical.
  • Fisher Scientific. (2025). Safety Data Sheet for Methoxylamine hydrochloride. Fisher Scientific.
  • Alfa Chemistry. (n.d.). Amine Salts. Alfa Chemistry.
  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate.
  • SciELO. (n.d.). enhancement of solubility and dissolution rate by solid dispersion technique Amiodarone hydrochloride. SciELO.
  • Journal of Pharmaceutical Sciences. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmacists Association.
  • Japanese Pharmacopoeia. (n.d.). Methamphetamine Hydrochloride. Pharmaceutical and Medical Device Regulatory Science Society of Japan.

Sources

Application

Application Note: 1-Methoxy-3-methyl-2-butanamine Hydrochloride in Early-Stage Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5)[1] Executive Summary As drug discovery programs transi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5)[1]

Executive Summary

As drug discovery programs transition from hit identification to lead optimization, modulating the physicochemical properties of a pharmacophore becomes paramount. 1-Methoxy-3-methyl-2-butanamine hydrochloride (the O-methyl ether derivative of valinol) is a highly versatile, bifunctional building block. It is strategically deployed in medicinal chemistry to improve the metabolic stability of lead compounds[2] and is utilized in process chemistry as a chiral auxiliary to form highly structured lithium aggregates for asymmetric synthesis[3].

This application note provides a deep dive into the structural rationale, causality behind experimental workflows, and self-validating protocols for utilizing this compound in modern drug discovery.

Structural Rationale & Physicochemical Profiling

The structural anatomy of 1-Methoxy-3-methyl-2-butanamine features a primary amine, an isopropyl group, and a methoxymethyl moiety. Understanding the causality behind these functional groups is critical for rational drug design.

In early-stage discovery, chemists often replace free hydroxyl groups (such as those found in valinol) with methoxy ethers. A free hydroxyl is a prime target for Phase II metabolism (rapid glucuronidation and sulfation). By masking this group as a methoxy ether, the molecule retains its ability to act as a hydrogen-bond acceptor while eliminating a major metabolic liability.

Table 1: Physicochemical and Pharmacokinetic Rationale
FeatureValinol (Precursor)1-Methoxy-3-methyl-2-butanamineCausal Impact on Drug Design
Functional Group Primary OHMethoxy (-OCH3)Prevents Phase II glucuronidation, significantly increasing metabolic half-life.
H-Bonding Donor & AcceptorAcceptor OnlyReduces Topological Polar Surface Area (TPSA), enhancing passive membrane permeability.
Steric Bulk IsopropylIsopropylShields adjacent amide bonds from proteolytic cleavage, improving plasma stability.
Salt Form Free base (Liquid)Hydrochloride (Solid)[1]Enhances shelf-life stability, prevents atmospheric CO₂ absorption, and ensures precise stoichiometric weighing.

Application in Hit-to-Lead Optimization (Medicinal Chemistry)

In medicinal chemistry, 1-Methoxy-3-methyl-2-butanamine is frequently coupled with carboxylic acid cores to generate sterically hindered amides. A prominent example is its use in the synthesis of prolyl hydroxylase domain (PHD) enzyme inhibitors for cardiovascular disorders[2].

G A Carboxylic Acid Core (Target Binder) C Amide Coupling (HATU, DIPEA, DMF) A->C B 1-Methoxy-3-methyl-2-butanamine HCl (Pharmacophore) B->C D Lead Compound (Improved PK/PD) C->D

Fig 1. Workflow for integrating 1-Methoxy-3-methyl-2-butanamine into lead compounds.

Protocol 1: Sterically Hindered Amide Coupling

Because the primary amine is adjacent to a bulky isopropyl group, standard coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics and poor yields. This protocol utilizes HATU to overcome steric barriers.

  • Step 1: Preparation: Suspend the carboxylic acid core (1.0 eq) and 1-Methoxy-3-methyl-2-butanamine HCl (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Step 2: Neutralization (Causality): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Expert Insight: The first 1.2 eq of DIPEA is strictly required to neutralize the hydrochloride salt and liberate the nucleophilic free amine. The remaining 1.8 eq serves as the catalytic base for the coupling mechanism.

  • Step 3: Activation (Causality): Cool the mixture to 0 °C and add HATU (1.1 eq). Expert Insight: HATU generates a highly reactive 7-azabenzotriazole active ester, which is uniquely capable of overcoming the steric hindrance imposed by the isopropyl group.

  • Step 4: Self-Validation & Monitoring: Stir at room temperature for 2–4 hours. Validation System: Monitor the reaction via LC-MS. The protocol is self-validating when the UV trace shows the complete disappearance of the active ester intermediate and >95% conversion to the target mass. Do not proceed to workup until the active ester mass is depleted.

  • Step 5: Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to pull residual DMF into the aqueous phase), dry over Na₂SO₄, and concentrate.

Application in Asymmetric Synthesis (Process Chemistry)

Beyond acting as a structural pharmacophore, derivatives of 1-Methoxy-3-methyl-2-butanamine are elite chiral auxiliaries. When N-alkylated (e.g., forming N-isopropyl-O-methylvalinol), the molecule reacts with alkyllithiums (like n-BuLi) to form highly ordered, mixed trimeric aggregates. The methoxy oxygen acts as an intramolecular chelating arm for the lithium ion, creating a rigid chiral pocket that dictates the stereochemical outcome of asymmetric additions[3].

G A 1-Methoxy-3-methyl-2-butanamine B Reductive Amination (Acetone / NaBH3CN) A->B C N-Isopropyl-O-methylvalinol B->C E Mixed Trimeric Aggregate (Chiral Base) C->E Deprotonation D n-BuLi (Hexane/Toluene) D->E Co-aggregation F Enantioselective Addition E->F

Fig 2. Synthesis and application of chiral lithium mixed aggregates.

Protocol 2: Preparation of Chiral Lithium Amide Mixed Aggregates

This protocol describes the generation of a 2:1 chiral lithium amide/n-butyllithium aggregate, a powerful reagent for the enantioselective addition of n-BuLi to prochiral aldehydes[4].

  • Step 1: Precursor Synthesis: Convert 1-Methoxy-3-methyl-2-butanamine HCl to the secondary amine (N-isopropyl-O-methylvalinol) via standard reductive amination using acetone and NaBH₃CN. Free-base the product and distill prior to use.

  • Step 2: Lithiation: In a flame-dried Schlenk flask under an ultra-pure argon atmosphere, dissolve the secondary amine (2.0 eq) in anhydrous toluene (0.5 M). Cool the solution to -20 °C.

  • Step 3: Aggregate Formation (Causality): Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.0 eq). Expert Insight: The strict 2:1 stoichiometry (Amide:n-BuLi) is non-negotiable. The methoxy groups of the two amide molecules chelate the lithium ions, forcing the n-BuLi into a highly ordered trimeric transition state rather than a reactive, unselective hexamer[4].

  • Step 4: Self-Validation (DOSY NMR): Validation System: To guarantee the aggregate has formed correctly before running the asymmetric reaction, analyze an aliquot using ⁶Li and ¹H Diffusion-Ordered NMR Spectroscopy (DOSY). The protocol is validated when the diffusion coefficients for both the chiral amide signals and the alkyl signals are identical, proving they are co-diffusing as a single mixed aggregate rather than separate homodimers[5].

  • Step 5: Enantioselective Application: Cool the validated aggregate solution to -78 °C and slowly introduce the prochiral electrophile (e.g., pivaldehyde) to achieve high enantiomeric excess (ee) alkylation.

References

  • Google Patents. "US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD". United States Patent and Trademark Office.
  • Williard, P. G., & Sun, C. "Mixed Aggregates Containing n-Butyl-, sec-Butyl-, or tert-Butyllithium and a Chiral Lithium Amide Derived from N-Isopropyl-O-methyl Valinol." Journal of the American Chemical Society, 1997, 119(48), 11693-11694. URL:[Link]

  • Williard, P. G., et al. "Analysis of an Asymmetric Addition with a 2:1 Mixed Lithium Amide/n-Butyllithium Aggregate." The Journal of Organic Chemistry, 2008, 73(11), 4017-4025. URL:[Link]

  • Williard, P. G., et al. "Mixed Aggregates of an Alkyl Lithium Reagent and a Chiral Lithium Amide Derived from N-Ethyl-O-triisopropylsilyl Valinol." Journal of the American Chemical Society, 2013, 135(38), 14367-14379. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 1-Methoxy-3-methyl-2-butanamine hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-Methoxy-3-methyl-2-butanamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-Methoxy-3-methyl-2-butanamine hydrochloride .

This compound presents a dual-stability challenge: it possesses an amine hydrochloride salt moiety (highly prone to hygroscopy and deliquescence) and a methoxy ether linkage (susceptible to free-radical auto-oxidation). The protocols and troubleshooting steps below are engineered to mitigate these specific degradation pathways through self-validating, causality-driven methodologies.

Part 1: Troubleshooting FAQs

Q: My 1-Methoxy-3-methyl-2-butanamine HCl powder has turned into a sticky, caked mass. What happened, and is it still usable? A: The compound has undergone deliquescence. Amine hydrochloride salts are inherently hygroscopic[1]. When exposed to atmospheric humidity, the salt absorbs water molecules from the air. This moisture significantly alters the mechanical properties of the solid and creates an acidic microenvironment (due to the dissociation of HCl), which lowers the activation energy for hydrolysis and accelerates interactions with trace impurities[2]. Furthermore, high-humidity environments have been shown to cause artifactual degradation in secondary amine-containing compounds[3].

  • Self-Validation Check: Perform a Karl Fischer (KF) titration. If the water content exceeds your established baseline (typically >1.5%), the batch is compromised. You can attempt recovery via high-vacuum desiccation, but analytical re-validation (HPLC/NMR) is mandatory before use.

Q: Does the methoxy group pose a peroxide hazard during solid-state storage? A: Yes, although the reaction kinetics are slower than in volatile liquid ethers. The methoxy group is an ether linkage, which undergoes spontaneous free-radical auto-oxidation when exposed to atmospheric oxygen and UV/visible light, eventually forming peroxides[4]. While solid salts are less prone to explosive peroxide accumulation than liquid ethers, prolonged storage in ambient air will lead to assay loss and the formation of reactive oxidative species.

  • Self-Validation Check: If an older batch exhibits yellowing or discoloration, dissolve a small sample in a neutral solvent and test with quantitative peroxide indicator strips. Any reading >10 ppm indicates oxidative degradation.

Q: Why do you recommend Argon over Nitrogen for the inert storage atmosphere? A: This is a matter of fluid density. Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter than air. When you purge a storage vial, Argon "pools" at the bottom, creating a robust, heavy blanket directly over the solid amine salt that effectively displaces oxygen and moisture[4]. Nitrogen mixes rapidly with ambient air, making it less effective for small-vial headspace preservation unless the sealing is performed entirely within a controlled glovebox.

Part 2: Quantitative Degradation & Storage Parameters

To optimize your storage strategy, compare the empirical degradation risks associated with various environmental conditions.

Table 1: Storage Parameters and Degradation Kinetics

Storage ConditionRelative HumidityPrimary Degradation ThreatEstimated Shelf-LifeVisual / Analytical Indicator
Ambient Air, Clear Vial > 40%Hygroscopy, Auto-oxidation< 1 MonthCaking, Yellowing, KF > 2%
Desiccator, Clear Vial < 10%UV-initiated Oxidation3–6 MonthsSlight discoloration
Argon, Amber Vial, 2-8°C < 5%Slow Thermal Degradation1–2 YearsHPLC Assay drops below 98%
Argon, Amber Vial, -20°C < 1%Negligible> 2 YearsStable baseline

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

This protocol establishes a self-validating, inert micro-environment to prevent deliquescence and ether auto-oxidation.

Step 1: Pre-Storage Assessment & Container Selection

  • Action: Transfer the free-flowing powder into a chemically inert, amber glass vial with a PTFE-lined screw cap.

  • Causality: Amber glass blocks UV radiation. UV light acts as a radical initiator for the auto-oxidation of the methoxy group, which leads to peroxide formation[4]. PTFE prevents chemical leaching that can occur with standard rubber septa.

Step 2: Inert Gas Backfilling (The Argon Purge)

  • Action: Introduce a gentle stream of high-purity Argon gas into the vial headspace for 10-15 seconds. Cap immediately.

  • Causality: Displacing oxygen halts the auto-oxidation cascade. Displacing atmospheric moisture prevents the highly water-soluble amine hydrochloride from forming an acidic, corrosive micro-solution that accelerates degradation[5].

  • Self-Validation: Wrap the cap junction tightly with Parafilm. If the Parafilm becomes brittle or cracks over time, the seal is compromised, indicating that the Argon blanket has likely been lost and re-purging is required.

Step 3: Desiccation & Thermal Control

  • Action: Place the sealed vial inside a secondary desiccator cabinet containing indicating silica gel, then store the entire unit in a monitored refrigerator (2-8°C) or freezer (-20°C).

  • Causality: Lower temperatures reduce the kinetic energy available for thermal degradation and HCl volatilization[1].

  • Self-Validation: Monitor the indicating silica gel. It will transition from blue (active) to pink (exhausted) when moisture exceeds safe thresholds. If the gel turns pink, the desiccation system has failed and must be regenerated immediately to protect the primary sample.

Part 4: Storage Workflow & Logical Relationships

StorageWorkflow Start 1-Methoxy-3-methyl-2-butanamine HCl Storage Assessment CheckDuration Expected Storage Duration? Start->CheckDuration ShortTerm Short-Term (< 30 days) CheckDuration->ShortTerm Frequent Use LongTerm Long-Term (> 30 days) CheckDuration->LongTerm Archival / Stock MoistureRisk Hygroscopic Risk: Moisture Absorption ShortTerm->MoistureRisk Primary Threat LongTerm->MoistureRisk Secondary Threat OxidationRisk Ether Linkage Risk: Auto-oxidation / Peroxides LongTerm->OxidationRisk Primary Threat ProtocolShort 1. Desiccator Storage (15-25°C) 2. Tightly Sealed Cap 3. Protect from direct light MoistureRisk->ProtocolShort ProtocolLong 1. Argon Gas Backfill 2. Amber Glass Vial 3. Refrigerate (2-8°C) or Freeze (-20°C) MoistureRisk->ProtocolLong OxidationRisk->ProtocolLong

Workflow for mitigating hygroscopic and oxidative degradation of the amine hydrochloride salt.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Methoxy-3-methyl-2-butanamine Hydrochloride Synthesis

Diagnostic Overview 1-Methoxy-3-methyl-2-butanamine hydrochloride (often referred to as O-methyl valinol hydrochloride) is a highly valuable chiral aliphatic primary amine building block[1]. Yield attrition during its sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

1-Methoxy-3-methyl-2-butanamine hydrochloride (often referred to as O-methyl valinol hydrochloride) is a highly valuable chiral aliphatic primary amine building block[1]. Yield attrition during its synthesis from valine typically clusters around two mechanistic pitfalls: chemoselectivity failures during O-methylation (leading to N-alkylation)[2] and physical losses during isolation due to the extreme volatility of the free base[1].

This guide provides a causality-driven troubleshooting framework to optimize your synthetic workflow and maximize isolated yields.

Mechanistic Troubleshooting Map

Workflow Step1 1. Reduction L-Valine → L-Valinol Step2 2. Protection L-Valinol → N-Boc-Valinol Step1->Step2 NaBH4, I2, THF (Avoids emulsions) Step3 3. O-Methylation N-Boc-Valinol → N-Boc-O-Methyl Valinol Step2->Step3 Boc2O, Et3N Step4 4. Deprotection N-Boc-O-Methyl Valinol → Product Step3->Step4 NaH (1.05 eq), MeI, 0°C (Prevents N-methylation) Step5 5. Salt Isolation Product → HCl Salt Step4->Step5 4M HCl in Dioxane

Fig 1. Self-validating synthesis workflow for 1-Methoxy-3-methyl-2-butanamine HCl.

Phase 1: Reduction of Valine to Valinol
  • The Causality of Emulsions: Standard protocols often use Lithium Aluminum Hydride ( LiAlH4​ ). However, quenching LiAlH4​ generates insoluble aluminum hydroxide salts that trap the highly water-soluble amino alcohol, reducing isolated yields to <50%.

  • The Solution: Utilizing the NaBH4​/I2​ system generates borane ( BH3​ ) in situ. Borane efficiently reduces the zwitterionic amino acid without the intractable emulsion issues during workup, consistently delivering >85% yield.

Phase 2: Chemoselective O-Methylation (Critical Yield-Limiting Step)
  • The Causality of N-Methylation: During the methylation of N-Boc-valinol, researchers frequently observe a secondary byproduct. The carbamate N-H proton has a pKa​ of ~16. If sodium hydride (NaH) is used in excess or allowed to reach ambient temperature before methyl iodide addition, the strong base deprotonates both the hydroxyl and the carbamate, leading to N-methylation[2].

  • The Solution: Strict stoichiometric control (exactly 1.05 equivalents of NaH) and cryogenic initiation (0 °C) are mandatory to favor the more nucleophilic alkoxide over the carbamate nitrogen.

Phase 3: Deprotection and Salt Isolation
  • The Causality of Volatility: The 1-Methoxy-3-methyl-2-butanamine free base has a molecular weight of only 117.19 g/mol and a low CLogP of 0.705[1]. As a free base, it is highly volatile. Attempting to remove extraction solvents (like DCM or ether) under reduced pressure on a rotary evaporator will strip the product into the solvent trap, destroying the yield.

  • The Solution: The product must be trapped as the hydrochloride salt (MW: 153.65 g/mol ) before any vacuum concentration[3]. Deprotection with 4M HCl in dioxane yields the salt directly, which can be precipitated with non-polar solvents.

Quantitative Yield Analytics

Table 1: Impact of Methylation Conditions on Chemoselectivity and Yield

Reagent SystemTemperature ProfileO-Methylation (%)N-Methylation (%)Isolated Yield
NaH (2.0 eq) + MeI25 °C (Ambient)45%55%< 40%
NaH (1.5 eq) + MeI0 °C to 25 °C70%30%62%
NaH (1.05 eq) + MeIStrictly 0 °C95%< 5%88%
Ag2​O (1.5 eq) + MeI40 °C (Reflux DCM)98%None detected85% (Slower)

Table 2: Impact of Isolation Technique on Final Yield

Deprotection MethodIsolation TechniqueProduct StateFinal Yield
TFA in DCMNeutralize, extract, rotovapFree Base15 - 25% (Lost to vac)
4M HCl in DioxaneDirect precipitation with EtherHCl Salt92%

Detailed Experimental Protocols (Self-Validating)

Protocol 1: Chemoselective O-Methylation of N-Boc-Valinol
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add N-Boc-valinol (10.0 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to exactly 0 °C using an ice-water bath. Validation Check: Ensure internal temperature is ≤ 2 °C before proceeding.

  • Base Addition: Add Sodium Hydride (60% dispersion in mineral oil, 10.5 mmol, 1.05 eq) portion-wise over 10 minutes.

  • Alkylation: Stir at 0 °C for 30 minutes until hydrogen evolution ceases. Add Methyl Iodide (12.0 mmol, 1.2 eq) dropwise.

  • In-Process Control (Self-Validation): After 2 hours, quench a 0.1 mL aliquot in water/EtOAc. Run TLC (20% EtOAc/Hexanes, Ninhydrin stain). Success is indicated by the disappearance of the starting material ( Rf​ ~0.3) and a single new spot ( Rf​ ~0.6). A second higher spot indicates N-methylation.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) at 0 °C. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol 2: Deprotection and Isolation of the Hydrochloride Salt
  • Deprotection: Dissolve crude N-Boc-O-Methyl Valinol (10.0 mmol) in anhydrous DCM (10 mL). Add 4M HCl in Dioxane (25 mL, 100 mmol).

  • Reaction: Stir at room temperature for 2 hours. Validation Check: Vigorous gas evolution ( CO2​ and isobutylene) will occur initially. The reaction is complete when gas evolution stops.

  • Precipitation: DO NOT ROTOVAP. Add anhydrous diethyl ether (100 mL) dropwise to the reaction mixture while stirring vigorously. A white precipitate of 1-Methoxy-3-methyl-2-butanamine hydrochloride will form.

  • Isolation: Filter the precipitate rapidly through a Buchner funnel under a blanket of argon. Wash the filter cake with cold anhydrous ether (2 x 20 mL).

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ overnight.

Expert FAQs

Q: Why is my final HCl salt a sticky, gummy syrup instead of a free-flowing white powder? A: The hydrochloride salt of 1-methoxy-3-methyl-2-butanamine is highly hygroscopic[3]. If exposed to ambient humidity during filtration, it absorbs water and forms a syrup. Always filter under a stream of dry inert gas (argon/nitrogen) and store the final product in a tightly sealed desiccator.

Q: Can I use dimethyl sulfate instead of methyl iodide for the O-methylation? A: Yes. Dimethyl sulfate is an excellent alternative and can be used under phase-transfer catalysis (PTC) conditions (e.g., 50% aqueous NaOH, TBAB, DCM). PTC conditions often provide superior chemoselectivity for O-alkylation over N-alkylation because the carbamate is less likely to be deprotonated in the biphasic system[2].

Q: My chiral HPLC shows racemization in the final product. Where did this happen? A: Racemization typically does not occur during methylation or deprotection. It almost exclusively happens during the initial synthesis of the amino alcohol if the starting amino acid was subjected to harsh basic conditions, or if a prolonged Swern oxidation/reductive amination route was used instead of direct reduction. Derivatives of O-methyl valinol are highly sensitive to stereochemical purity, especially when used as chiral auxiliaries[4].

References

  • Williard, P. G., & Sun, C. "Mixed Aggregates Containing n-Butyl-, sec-Butyl-, or tert-Butyllithium and a Chiral Lithium Amide Derived from N-Isopropyl-O-methyl Valinol." Journal of the American Chemical Society, 1997, 119(48), 11693-11694. URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature for 1-Methoxy-3-methyl-2-butanamine hydrochloride synthesis

Introduction Welcome to the Technical Support Center for the synthesis of 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5)[1]. This aliphatic primary amine is a critical chiral building block derived fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5)[1]. This aliphatic primary amine is a critical chiral building block derived from valinol, widely utilized in drug development and custom manufacturing[2].

Synthesizing this compound requires a precise two-step sequence from N-Boc-valinol: O-methylation followed by acidic deprotection. Because both steps involve highly exothermic reactions and volatile reagents, strict temperature control is the difference between a pristine >90% yield and a degraded, discolored mixture. This guide provides field-proven, self-validating protocols to ensure scientific integrity and high-purity yields.

Pathway Visualization

ReactionTemperatureOptimization Start L-Valinol (Starting Material) BocProtection N-Boc Protection (Exothermic) Start->BocProtection Boc2O 0°C to 20°C BocValinol N-Boc-L-Valinol BocProtection->BocValinol Alkoxide Alkoxide Formation NaH / THF BocValinol->Alkoxide 0°C Strict Methylation O-Methylation MeI Addition Alkoxide->Methylation H2 Gas Evolution Validated BocMethoxy N-Boc-1-methoxy-3-methyl- 2-butanamine Methylation->BocMethoxy <20°C Prevent MeI Loss Deprotection Boc Deprotection HCl / Dioxane BocMethoxy->Deprotection Initiate at 0°C FinalProduct 1-Methoxy-3-methyl- 2-butanamine HCl Deprotection->FinalProduct 20°C to 25°C Prevent Ether Cleavage

Figure 1: Temperature-controlled synthetic workflow for 1-Methoxy-3-methyl-2-butanamine HCl.

Quantitative Data: Critical Temperature Nodes

To prevent side reactions and reagent loss, adhere strictly to the thermal boundaries outlined below.

Reaction StepTarget Temp (°C)Excursion Consequence (> Target)Excursion Consequence (< Target)Expected Yield
Alkoxide Formation (NaH addition)0 to 5Runaway exotherm; Boc-group degradationIncomplete deprotonationN/A
O-Methylation (MeI addition)20 to 25MeI vaporization (bp 42°C); low conversionSluggish kinetics; >24h reaction time>85%
Boc Deprotection (HCl addition)20 to 25 (Initiate at 0)Product discoloration; ether cleavageIncomplete deprotection>90%
Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step until the validation checkpoint is confirmed.

Protocol 1: O-Methylation of N-Boc-Valinol

Starting Material: N-Boc-L-Valinol (derived from DL-2-Amino-3-methyl-1-butanol[3]).

  • Preparation & Alkoxide Formation:

    • Action: Dissolve N-Boc-L-Valinol in anhydrous THF (0.5 M) under an argon atmosphere. Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Action: Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise over 15 minutes.

    • Causality: NaH deprotonation of the alcohol is highly exothermic. Maintaining 0 °C prevents localized heating that can lead to Boc-group migration or thermal degradation.

    • Self-Validation Checkpoint: Observe controlled effervescence (H2 gas evolution). The cessation of gas evolution after approximately 30 minutes validates that quantitative alkoxide formation has occurred. The solution must transition to a clear, pale-yellow homogeneous mixture.

  • Methylation:

    • Action: Add 1.5 equivalents of Methyl Iodide (MeI) dropwise while strictly maintaining the internal temperature below 10 °C during the addition.

    • Causality: MeI is highly volatile with a boiling point of 42 °C. An exothermic runaway during addition will cause MeI to vaporize out of the solvent, skewing the stoichiometric ratio and leading to incomplete conversion.

    • Self-Validation Checkpoint: After addition, remove the ice bath and warm the reaction to 20–25 °C. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the lower Rf starting material and the appearance of a higher Rf spot (due to the loss of the polar hydroxyl group) validates successful O-methylation. Quench with cold water and extract with ethyl acetate.

Protocol 2: HCl Deprotection to Yield the Hydrochloride Salt

Intermediate: N-Boc-1-methoxy-3-methylbutan-2-amine.

  • Boc Cleavage:

    • Action: Dissolve the purified N-Boc-1-methoxy-3-methylbutan-2-amine in anhydrous Dichloromethane (DCM). Cool the system to 0 °C.

    • Action: Slowly add 5.0 equivalents of 4M HCl in dioxane.

    • Causality: The acidic cleavage of the tert-butyl carbamate releases CO2 and isobutylene gas, generating significant heat. Initiating the reaction at 0 °C prevents the internal temperature from exceeding 25 °C. This is critical because elevated temperatures in the presence of strong acid can trigger the cleavage of the newly formed methoxy ether[4].

    • Self-Validation Checkpoint: Vigorous gas evolution will occur immediately upon addition. Once the initial gas evolution subsides, it is safe to remove the cooling bath and warm the mixture to 20 °C.

  • Isolation & Purification:

    • Action: Stir for 2–3 hours at 20 °C. Evaporate the solvent under reduced pressure, ensuring the water bath temperature does not exceed 30 °C. Triturate the resulting residue with cold anhydrous diethyl ether.

    • Causality: Cold ether removes non-polar impurities and residual dioxane while precipitating the highly polar hydrochloride salt.

    • Self-Validation Checkpoint: A free-flowing, pristine white crystalline solid should form. If a gummy or discolored (yellow/brown) residue is observed, it indicates incomplete deprotection or thermal degradation, respectively.

Troubleshooting FAQs

Q: My O-methylation reaction stalls at 60% conversion. Should I reflux the mixture to drive it to completion? A: No. Refluxing will vaporize the methyl iodide (bp 42 °C) and potentially degrade the N-Boc protecting group. Instead of increasing the temperature, ensure that the initial alkoxide formation at 0 °C is complete (validate via the cessation of H2 evolution) before adding MeI. If the reaction still stalls, use a sealed system or add a slight excess (0.5 eq) of MeI at 20–25 °C.

Q: The final 1-Methoxy-3-methyl-2-butanamine HCl salt is discolored (yellow/brown) instead of a white powder. What went wrong? A: Discoloration almost always indicates thermal degradation during the Boc deprotection step. If the HCl addition was performed at room temperature without external cooling, the localized exotherm likely exceeded 40 °C. Always initiate the HCl addition at 0 °C to control the exotherm.

Q: Can I use elevated temperatures to speed up the HCl deprotection? A: It is highly discouraged. While the aliphatic methoxy ether is relatively stable compared to higher ethers, elevated temperatures (>40 °C) in strong acid can promote partial ether cleavage or elimination side reactions, significantly reducing the purity and yield of the final 1-Methoxy-3-methyl-2-butanamine hydrochloride[1].

References
  • [1] Title: CLORHIDRATO DE 1-METOXI-3-METIL-2-BUTANAMINA 1185294-54-5 wiki - Es. Source: GuideChem. URL:1

  • [2] Title: EN300-2960916 - (2S)-1-methoxy-3-methylbutan-2-amine. Source: EnamineStore. URL: 2

  • [4] Title: SUPPORTING INFORMATION Directed Functionalization of 1,2-Dihydropyridines: Stereoselective Synthesis of 2,6-Disubstitut. Source: The Royal Society of Chemistry. URL: 4

  • [3] Title: Cas 16369-05-4,DL-2-AMINO-3-METHYL-1-BUTANOL. Source: LookChem. URL: 3

Sources

Optimization

Technical Support Center: Impurities Removal for 1-Methoxy-3-methyl-2-butanamine Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5). As a highly hygroscopic aliphatic primary amine salt, this pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5). As a highly hygroscopic aliphatic primary amine salt, this pharmaceutical intermediate is notoriously prone to contamination from over-alkylated byproducts, unreacted starting materials, and inorganic salts.

This guide is designed for researchers and process chemists. It bypasses generic advice to focus on the mechanistic causality behind impurity formation and provides self-validating, scalable purification workflows that eliminate the need for costly column chromatography.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My batch fails purity checks due to secondary and tertiary amine carryover. How do I remove them without column chromatography? The Causality: Non-selective amination or alkylation during synthesis inevitably produces secondary and tertiary amine byproducts. Because these over-alkylated impurities share similar boiling points and solubilities with the target primary amine, standard distillation or simple acid-base washes often fail. The Solution: Implement buffer-assisted extraction . Primary aliphatic amines typically possess a pKa of ~9.0–10.5. Secondary and tertiary amines have slightly different basicities and significantly different lipophilicities. By adjusting your aqueous phase to a precise pH (e.g., pH 8.0–9.0 using a phosphate buffer), you can selectively protonate the more basic amines, driving them into the aqueous phase, while extracting the target primary amine into an organic solvent like hexanes ()[1].

Q2: The isolated salt is a sticky, hygroscopic mass instead of a free-flowing crystalline powder. How do I fix this? The Causality: Amine hydrochlorides are highly hygroscopic. If the free base is not rigorously dried before the introduction of HCl gas, the resulting salt traps residual water within its crystal lattice, forming an unworkable gum. The Solution: Perform an azeotropic distillation with toluene prior to salt formation. Toluene forms a low-boiling azeotrope with water, allowing you to completely strip moisture from the free base under reduced pressure. Once dry, salt formation should be conducted in anhydrous solvents (e.g., dioxane or diethyl ether) using 4M HCl ()[2].

Q3: The batch is heavily contaminated with inorganic salts (e.g., NaCl) from the free-basing workup. What is the most efficient removal strategy? The Causality: During the initial alkaline free-basing (using NaOH), large amounts of NaCl or unreacted NaOH can carry over into the organic phase if phase separation is poor or if emulsions form. The Solution: Selective recrystallization of the final HCl salt. Inorganic salts are highly insoluble in moderately polar organic solvents like isopropanol (IPA) or ethyl acetate, whereas the 1-methoxy-3-methyl-2-butanamine HCl salt can be dissolved at elevated temperatures and crystallized upon cooling.

Part 2: Quantitative Impurity Profiling

The following table summarizes the quantitative data regarding common impurities, their detection thresholds, and the targeted removal strategies.

Impurity ClassTypical Source / CauseAnalytical DetectionTargeted Removal Strategy
Unreacted Starting Material Incomplete amination of 1-methoxy-3-methylbutan-2-oneGC-MS / 1 H NMRVacuum distillation of the free base
Over-alkylated Amines Non-selective alkylation (Sec/Tert amines)HPLC / LC-MSBuffer-assisted extraction (pH 8.5–9.0)
Inorganic Salts Carryover from NaOH free-basing workupAsh test / ConductivitySelective recrystallization (IPA/EtOAc)
Moisture / Water Hygroscopic nature of the amine HCl saltKarl Fischer Titration (>0.5%)Azeotropic drying with toluene

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Buffer-Assisted Free-Basing & Extraction

Objective: Isolate the primary amine free base from secondary/tertiary impurities.

  • Alkaline Free-Basing: Dissolve the crude 1-methoxy-3-methyl-2-butanamine HCl in deionized water (10 mL/g). Slowly add 15% aqueous NaOH under stirring at 0°C until the pH reaches >12.

    • Validation Checkpoint: Test the aqueous layer with pH paper. If pH < 12, the amine is not fully free-based; add more NaOH.

  • Initial Extraction: Extract the aqueous layer with hexanes (3 × 15 mL/g). Combine the organic layers.

  • Buffer Wash: Wash the combined hexane layer with a 0.5 M phosphate buffer adjusted to pH 8.5 (10 mL/g).

    • Causality: This specific pH forces the more basic secondary/tertiary amines into the aqueous layer while retaining the primary amine in the hexanes.

    • Validation Checkpoint: Spot both layers on a TLC plate and stain with Ninhydrin. The organic layer should show a single primary amine spot (deep purple/pink), while the aqueous layer retains the impurities.

Protocol B: Azeotropic Drying & Anhydrous Salt Formation

Objective: Generate a highly pure, moisture-free crystalline hydrochloride salt.

  • Azeotropic Drying: Dry the hexane layer from Protocol A over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Add anhydrous toluene (5 mL/g) to the resulting oil and evaporate under vacuum at 40°C. Repeat the toluene addition/evaporation twice.

    • Validation Checkpoint: Perform a Karl Fischer titration on a small aliquot of the oil. Moisture must be < 0.1% before proceeding.

  • Salt Formation: Dissolve the dried free base in anhydrous diethyl ether or 1,4-dioxane (10 mL/g). Cool to 0°C under an inert argon atmosphere.

  • Precipitation: Dropwise, add 1.1 equivalents of 4M HCl in dioxane.

    • Validation Checkpoint: An immediate white precipitate must form. If the solution turns into a biphasic oil, moisture is present; abort and repeat the drying step.

  • Recrystallization: Filter the crude salt under a nitrogen blanket. Dissolve the solid in a minimum amount of boiling isopropanol (IPA), then add ethyl acetate dropwise until slight turbidity is observed. Allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the pure crystals and dry under high vacuum at 45°C for 12 hours.

Part 4: Process Visualization

The following workflow maps the logical progression of the purification strategy, highlighting the phase transitions and targeted impurity removal at each stage.

G Crude Crude 1-Methoxy-3-methyl- 2-butanamine HCl FreeBase Alkaline Free-Basing (NaOH, pH > 12) Crude->FreeBase Aqueous workup BufferExt Buffer-Assisted Extraction (pH ~8.5 to 9.0) FreeBase->BufferExt Organic phase Drying Azeotropic Drying (Toluene) BufferExt->Drying Primary amine enriched Distillation Vacuum Distillation Drying->Distillation Remove water SaltForm Anhydrous Salt Formation (HCl in Dioxane) Distillation->SaltForm Pure free base Recryst Selective Recrystallization (IPA/EtOAc) SaltForm->Recryst Crude HCl salt Pure Pure 1-Methoxy-3-methyl- 2-butanamine HCl Recryst->Pure High purity yield

Figure 1: End-to-end purification workflow for 1-Methoxy-3-methyl-2-butanamine hydrochloride.

References

  • Ma, G., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.[Link]

  • Moore, J. D., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 1-Methoxy-3-methyl-2-butanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the aqueous solubility of 1-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the aqueous solubility of 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5).

While small aliphatic amine hydrochlorides generally exhibit high intrinsic aqueous solubility due to favorable ion-dipole interactions[1], formulation challenges such as the common-ion effect, pH-dependent precipitation, and phase separation ("oiling out") frequently hinder experimental reproducibility. This guide focuses on the mechanistic causality behind these issues and provides self-validating protocols to ensure robust data generation.

Troubleshooting Workflow

Before diving into specific FAQs, consult the decision tree below to diagnose the most common causes of precipitation or poor solvation in amine hydrochloride formulations.

Troubleshooting Start Observation: Incomplete Dissolution CheckPH Measure Solution pH Start->CheckPH HighPH pH > 7.5 (Free Base Formation) CheckPH->HighPH Alkaline LowPH pH < 4.0 (Common Ion Effect) CheckPH->LowPH Acidic AdjustPH Adjust pH to 4.0-6.0 HighPH->AdjustPH pH flexible? Cosolvent Add PG or Tween 80 HighPH->Cosolvent pH fixed at 7.4 CheckCl Check [Cl-] Levels LowPH->CheckCl ReduceCl Use Acetate/Phosphate Buffer CheckCl->ReduceCl High Cl- CheckCl->Cosolvent Low Cl-

Caption: Decision tree for troubleshooting amine hydrochloride precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 1-Methoxy-3-methyl-2-butanamine HCl precipitate when prepared in simulated gastric fluid (SGF) or high-molarity HCl? A1: This is a classic manifestation of the common-ion effect . When the chloride ion concentration in the solvent (from HCl or NaCl) exceeds the solubility product ( Ksp​ ) threshold of the amine hydrochloride, the equilibrium shifts to favor the solid salt, causing precipitation. Research demonstrates that the addition of acid rapidly decreases solubility at lower pH values because the system becomes saturated with the shared chloride anion[2][3].

Q2: My compound is "oiling out" instead of forming a clean solution or a crystalline precipitate. What causes this? A2: "Oiling out" (liquid-liquid phase separation) occurs when the salt melts or hydrates in the solvent but fails to dissolve completely into a single phase. For 1-Methoxy-3-methyl-2-butanamine HCl, this is exacerbated by its low molecular weight, the flexible methoxy-ether linkage, and hygroscopicity. Traces of water in organic solvents or localized supersaturation can create a dense, syrup-like phase[4]. Actionable Fix: Ensure solvents are strictly anhydrous if working in organics, or utilize a co-solvent system to bridge the polarity gap.

Q3: I added PEG 400 to improve solubility at physiological pH, but the solubility actually decreased. Why? A3: You are observing a salting-out effect . Highly hydrophilic polymers like PEG 400 undergo extensive solvation in water. By monopolizing the available water molecules to form their own hydration shells, they reduce the water's capacity to solvate the amine hydrochloride[5]. Actionable Fix: Switch to smaller co-solvents like Propylene Glycol (PG) or use micelle-forming surfactants (e.g., Tween 80) which do not aggressively compete for water hydration.

Q4: How does pH affect the solubility profile of this specific compound? A4: Solubility is strictly dictated by the ionization state. At pH levels below its pKa (aliphatic amines typically have a pKa ~9.5-10.5), the compound exists as the highly soluble ionized ammonium species ( BH+ ). As the pH approaches and exceeds the pKa, the fraction of the un-ionized free base ( B ) increases[2][6]. Lacking an ionic charge, the free base relies solely on hydrogen bonding, drastically reducing its aqueous solubility.

Quantitative Data & Formulation Guidelines

To aid in formulation design, the following table summarizes the causal relationships between solvent variables and the solubility of aliphatic amine hydrochlorides.

Formulation VariableEffect on SolubilityMechanistic Causality
pH < 4.0 (High Cl− ) Decrease Common-ion effect from excess chloride pushes equilibrium toward the solid state[2][3].
pH 4.0 - 7.0 Maximum Full ionization ( BH+ ) with minimal common-ion suppression. Ideal state for aqueous assays.
pH > 8.0 Decrease Deprotonation to the free base ( B ), which relies solely on weaker H-bonding for solvation[6].
10% PEG 400 Potential Decrease Salting-out effect; the polymer monopolizes water hydration shells[5].
10% Propylene Glycol Increase Disrupts crystal lattice energy while maintaining a favorable dielectric constant for the salt.

Experimental Methodologies

To ensure scientific integrity, any solubility data generated must be self-validating. The following protocol utilizes the Isothermal Equilibrium Method [7], which is the gold standard for determining thermodynamic solubility.

Protocol Prep 1. Add Excess Solid to Target Solvent Incubate 2. Incubate at 25°C with Agitation (48h) Prep->Incubate Separate 3. Centrifuge & Filter (0.22 µm) Incubate->Separate Analyze 4. HPLC-UV Quantification Separate->Analyze

Caption: Step-by-step workflow for isothermal equilibrium solubility determination.

Protocol: Self-Validating Isothermal Equilibrium Solubility

Objective: Determine the absolute thermodynamic solubility of 1-Methoxy-3-methyl-2-butanamine HCl while controlling for pH drift.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of 1-Methoxy-3-methyl-2-butanamine HCl (e.g., 500 mg) to 2.0 mL of the chosen aqueous buffer or solvent system in a tightly sealed glass vial[7].

  • Equilibration: Place the vial in a thermostatic shaker bath set to exactly 25.0 °C (or 37.0 °C for physiological relevance). Agitate at 300 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[7].

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 x g for 10 minutes at the equilibration temperature to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter[7]. Crucial Step: Discard the first 0.5 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Self-Validation (pH Check): Measure the pH of the final filtered solution. Causality: Dissolving high concentrations of an amine hydrochloride can overwhelm weak buffers, shifting the pH downward and altering the true solubility profile. Documenting the final pH ensures the data accurately reflects the intended buffer state.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the concentration using a validated HPLC-UV or LC-MS method[5][7].

References

  • Amine - Wikipedia Source: Wikipedia URL:[Link]

  • Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery Source: MDPI (Pharmaceutics) URL:[Link]

  • Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols Source: Research and Reviews (IJPRR) URL:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation Source: PubMed (NIH) URL:[Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 1-Methoxy-3-methyl-2-butanamine hydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methoxy-3-methyl-2-butanamine hydrochloride. This molecule is a valuable chiral building block, but it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methoxy-3-methyl-2-butanamine hydrochloride. This molecule is a valuable chiral building block, but its structure presents a significant synthetic challenge: a sterically hindered primary amine. The bulky isopropyl group adjacent to the C2 amine creates a crowded environment, often leading to low yields or failed reactions.[1][2][3]

This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you overcome these steric challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my acylation (amide bond formation) reactions with 1-Methoxy-3-methyl-2-butanamine hydrochloride failing or giving low yields?

Answer: The primary cause is severe steric hindrance. The bulky isopropyl group adjacent to the amine's nitrogen atom physically blocks the approach of the activated carboxylic acid.[2][3][4] This obstruction slows down the rate of nucleophilic attack, making it the rate-limiting step and allowing side reactions or decomposition of activated intermediates to dominate. Standard coupling reagents are often not potent enough to overcome this high activation energy barrier.[5][6]

If you observe low conversion, unreacted starting materials, or multiple side products, consider the following solutions.

Solution 1: Employ High-Potency Coupling Reagents

Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, often fail in sterically demanding cases.[7] You must use more powerful phosphonium or aminium/uronium salts that generate highly reactive activated esters.[8]

  • Aminium/Uronium Salts (HATU, HCTU, COMU): These are often the first choice for difficult couplings. HATU, for instance, generates a highly reactive OAt-ester.[9] COMU is a newer generation reagent with comparable or even superior efficiency to HATU, excellent solubility, and an improved safety profile as it does not release explosive HOBt/HOAt byproducts.[8][10]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective for hindered couplings and are recommended when the guanidinylation of the primary amine (a potential side reaction with excess HATU) is a concern.[7][8]

ReagentClassKey Advantage for Hindered AminesCitation
HATU AminiumForms highly reactive OAt-active esters, accelerating aminolysis.[9][8][9]
COMU AminiumHigh efficiency, improved safety profile, and excellent solubility.[8][10][8][9][10]
PyBOP PhosphoniumRobust activator for challenging couplings, avoids specific side reactions seen with HATU.[8]

Solution 2: Optimize Reaction Conditions

  • Base Selection: The starting material is a hydrochloride salt and must be neutralized. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7] These bases will not compete with your primary amine as a nucleophile. Use 2-3 equivalents: one to neutralize the HCl salt and at least one for the coupling reaction itself.

  • Pre-activation: Stir the carboxylic acid, coupling reagent, and base in an anhydrous aprotic solvent (like DMF or DCM) for 15-30 minutes before adding the amine.[7] This allows for the formation of the highly reactive activated ester intermediate without it being consumed by side reactions.

  • Temperature: For particularly stubborn couplings, increasing the temperature to 40-60 °C can provide the necessary energy to overcome the activation barrier.[11] Microwave irradiation is another powerful tool, as it can rapidly and efficiently heat the reaction, often leading to dramatically reduced reaction times and improved yields for hindered systems.[12][13][14][15]

Solution 3: Convert to a More Reactive Electrophile

If coupling reagents are still ineffective, consider converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride. These intermediates are significantly more electrophilic and may react where activated esters fail. Acyl fluorides, in particular, have shown high efficacy for coupling with sterically hindered substrates at elevated temperatures.[16][17]

Protocol 1: High-Efficiency Amide Coupling Using COMU

This protocol details a robust method for coupling a generic carboxylic acid with 1-Methoxy-3-methyl-2-butanamine hydrochloride.

Workflow for COMU-mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-Methoxy-3-methyl-2-butanamine hydrochloride (1.05 eq)

  • COMU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Acid Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and COMU in anhydrous DMF.

  • Add 1.5 equivalents of DIPEA to the mixture. Stir at room temperature for 15 minutes. The solution may change color.

  • Amine Preparation: In a separate flask, dissolve the 1-Methoxy-3-methyl-2-butanamine hydrochloride in a small amount of anhydrous DMF. Add the remaining 1.0 equivalent of DIPEA and stir for 5 minutes to form the free base.

  • Coupling: Transfer the free amine solution to the activated acid mixture dropwise.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q2: I'm struggling with N-alkylation of 1-Methoxy-3-methyl-2-butanamine. What are my options?

Answer: Direct N-alkylation via an Sₙ2 reaction with alkyl halides is extremely challenging. The steric bulk around the nitrogen shields it from the electrophile, and the conditions required often lead to elimination side reactions or require catalysts that are themselves sensitive to steric hindrance.[18] A far more reliable and broadly applicable strategy is reductive amination .[19][20]

Solution: Use Reductive Amination

Reductive amination is a two-step, one-pot process that is less sensitive to steric hindrance than direct alkylation.[21][22]

  • Imine Formation: The amine reacts with an aldehyde or ketone to form an iminium ion intermediate. This initial step is generally reversible and can be driven to completion.

  • Reduction: A mild, selective reducing agent is used to reduce the iminium ion to the final secondary amine.

The key is to use a hydride donor that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the protonated iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[19][21][22][23] It is highly selective for iminium ions, tolerant of a wide range of functional groups, and effective even for hindered substrates where other reagents like sodium cyanoborohydride may fail.[19][21][22]

G Amine Hindered Amine (R¹-NH₂) Imine Iminium Ion Intermediate [R¹-N⁺H=CR²R³] Amine->Imine + H⁺, - H₂O Carbonyl Aldehyde/Ketone (R²R³C=O) Carbonyl->Imine + H⁺, - H₂O Product Secondary Amine (R¹-NH-CHR²R³) Imine->Product Reagent NaBH(OAc)₃ Reagent->Imine Reduction

General workflow for reductive amination.
Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the alkylation of 1-Methoxy-3-methyl-2-butanamine hydrochloride with a generic aldehyde.

Materials:

  • 1-Methoxy-3-methyl-2-butanamine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Setup: In a dry flask under an inert atmosphere, suspend 1-Methoxy-3-methyl-2-butanamine hydrochloride in anhydrous DCE.

  • Neutralization & Imine Formation: Add DIPEA (1.1 eq) to form the free base. Add the aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Reaction: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 4-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired secondary amine.

General Strategies and Best Practices

When working with this challenging substrate, always keep these core principles in mind to maximize your chances of success.

G Start Reaction Failed? Reagent Upgrade Reagent? (e.g., HATU, COMU) Start->Reagent Yes Conditions Modify Conditions? Reagent->Conditions Still Fails Success Success! Reagent->Success Works! Temp Increase Temp / Use Microwave? Conditions->Temp Yes Solvent Change Solvent? (e.g., DMF, NMP) Temp->Solvent Still Fails Temp->Success Works! Strategy Change Strategy? (e.g., Reductive Amination) Solvent->Strategy Still Fails Solvent->Success Works! Strategy->Success Works!

Troubleshooting decision tree.
  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous. Water can hydrolyze activated intermediates and quench reagents.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.

  • Stoichiometry: A slight excess (1.05-1.1 eq) of the amine and a larger excess of the coupling reagent (1.1-1.3 eq) can help drive the reaction to completion.

  • Solvent Choice: Polar aprotic solvents like DMF, NMP, and DCM are generally preferred as they effectively solvate the reactants and intermediates without participating in the reaction.

  • Energy Input: Do not hesitate to use thermal heating or microwave irradiation. These methods provide the energy needed to overcome the high steric energy barrier and can be the difference between a failed reaction and a successful synthesis.[14][15]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • CEM. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2010). Studies of microwave-enhanced Suzuki–Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Katritzky, A. R., Singh, S. K., He, H. Y., & Smets, G. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(20), 6901-6905. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-267. [Link]

  • Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 727-740. [Link]

  • Gammack Yamagata, A. D., et al. (2017). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 15(3), 567-571. [Link]

  • PubMed. The synthesis of sterically hindered amides. [Link]

  • Allen. Several factors (steric, electronic, orbital interactions etc. ) can affect the inversion barrie of an amine. [Link]

  • ResearchGate. Microwave-assisted heterocyclic synthesis. [Link]

  • ACS Publications. Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane. [Link]

  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • Wikipedia. Steric effects. [Link]

  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Semantic Scholar. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]

  • ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides... [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Methoxy-3-methyl-2-butanamine Hydrochloride vs. Conventional Branched Aliphatic Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern drug discovery, the strategic incorporation of α-branched aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern drug discovery, the strategic incorporation of α-branched aliphatic amines is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics[1]. These chiral building blocks introduce essential steric bulk that dictates molecular conformation and enhances metabolic stability[2].

This guide provides an objective, data-driven comparison between 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5)[3] and traditional aliphatic amines such as tert-butylamine, sec-butylamine, and valinol. By analyzing physicochemical properties and synthetic performance, we demonstrate how the precise combination of an isopropyl steric shield and a methoxy polar acceptor makes this compound a superior intermediate for advanced peptidomimetics and small-molecule inhibitors.

Structural & Physicochemical Profiling: The Causality of Design

The selection of an aliphatic amine is rarely arbitrary. The structural nuances of 1-Methoxy-3-methyl-2-butanamine dictate its behavior in both biological systems and synthetic workflows.

  • Steric Shielding (The Isopropyl Effect): The presence of the bulky isopropyl group at the α-position severely restricts the rotational freedom of the resulting amide bond. This steric hindrance effectively shields the adjacent carbonyl from nucleophilic attack by proteolytic enzymes, dramatically increasing the half-life of the drug candidate[1].

  • Lipophilicity Modulation (The Methoxy Advantage): Compared to its precursor valinol (which possesses a free hydroxyl group), the O-methylation in 1-Methoxy-3-methyl-2-butanamine eliminates a hydrogen bond donor. According to fundamental medicinal chemistry principles, reducing H-bond donors increases the partition coefficient (LogP) and significantly enhances passive transcellular membrane permeability.

  • Handling & Stability (The Hydrochloride Salt): Free base aliphatic amines of low molecular weight are notoriously volatile, hygroscopic, and prone to atmospheric oxidation[4]. Utilizing the hydrochloride salt ensures a highly crystalline, bench-stable reagent with predictable stoichiometry for precise synthetic scaling[3].

Table 1: Comparative Physicochemical Profiling
Compound NameStructural ClassificationH-Bond DonorsH-Bond AcceptorsRelative Lipophilicity (LogP)Primary Medicinal Chemistry Application
1-Methoxy-3-methyl-2-butanamine HCl α-Branched Ether-Amine1 (Amide post-coupling)2Moderate-HighCNS-penetrant inhibitors, Peptidomimetics
Valinol α-Branched Amino Alcohol2 (Amide + OH)2LowChiral auxiliaries, highly polar targets
sec-Butylamine Simple α-Branched Amine1 (Amide post-coupling)1ModerateNon-specific steric bulk
tert-Butylamine α,α-Disubstituted Amine1 (Amide post-coupling)1HighExtreme steric shielding, peripheral binding

Mechanistic Advantages in Target Binding

When designing ligands for proteases or GPCRs, the spatial arrangement of hydrophobic and polar moieties is paramount. 1-Methoxy-3-methyl-2-butanamine acts as a bifunctional pharmacophore. The diagram below illustrates the logical relationship between the molecule's functional groups and a standard enzyme binding pocket.

G Scaffold Drug Scaffold (Core) Amine Alpha-Amine (Attachment Point) Scaffold->Amine Amide Bond Isopropyl Isopropyl Group (Steric Shielding) Amine->Isopropyl Alpha-Carbon Methoxy Methoxy Group (H-Bond Acceptor) Amine->Methoxy Beta-Carbon TargetS1 S1 Hydrophobic Pocket Isopropyl->TargetS1 Hydrophobic Interaction TargetS2 S2 Polar Pocket Methoxy->TargetS2 Dipole Interaction

Pharmacophore mapping of 1-Methoxy-3-methyl-2-butanamine within a target binding pocket.

Self-Validating Experimental Protocol: Amide Coupling

Coupling highly hindered α-branched amines presents a kinetic challenge. Standard reagents like EDC/HOBt often result in sluggish reaction rates, leading to incomplete conversion and elevated risks of substrate epimerization[5].

Causality of Reagent Selection: To overcome the activation energy barrier imposed by the isopropyl group, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive HOAt-ester intermediate that rapidly intercepts hindered amines.

Step-by-Step Methodology

1. Reagent Preparation & Free-Basing

  • Action: Suspend the carboxylic acid scaffold (1.0 eq) and 1-Methoxy-3-methyl-2-butanamine HCl (1.2 eq) in anhydrous DMF (0.2 M).

  • Causality: The amine is locked as an HCl salt[3]. It must be liberated in situ to act as a nucleophile.

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.

2. Activation & Coupling

  • Action: Add HATU (1.1 eq) in a single portion. Stir at 0°C for 15 minutes, then allow to warm to ambient temperature (20°C).

  • Causality: Activating at 0°C prevents runaway exotherms that can trigger racemization of the α-chiral center of the carboxylic acid.

3. In-Process Control (IPC) - The Self-Validating Step

  • Action: After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Logic:

    • If >95% conversion: Proceed to workup.

    • If <95% conversion: The system has stalled. Add an additional 0.2 eq of HATU and 0.5 eq of DIPEA, stir for 1 hour, and re-analyze. This feedback loop prevents the propagation of failed intermediates.

4. Workup & Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Workflow Start 1. Reagent Preparation (Weighing & Solvation) Activation 2. Acid Activation (HATU + DIPEA) Start->Activation Coupling 3. Amine Addition (1-Methoxy-3-methyl-2-butanamine) Activation->Coupling IPC 4. In-Process Control (LC-MS / TLC Validation) Coupling->IPC IPC->Coupling If Incomplete Workup 5. Aqueous Workup (Phase Separation) IPC->Workup If >95% Conversion

Self-validating synthetic workflow for amide coupling with alpha-branched aliphatic amines.

Comparative Synthetic Performance Data

To objectively quantify the utility of 1-Methoxy-3-methyl-2-butanamine, we compared its coupling efficiency against alternative amines using the HATU/DIPEA protocol described above with a standard chiral amino acid scaffold (Fmoc-L-Phe-OH).

Table 2: Amide Coupling Efficiency & Stereoretention
Amine ReagentCoupling Yield (Isolated)Reaction Time to >95% Conv.Epimerization Rate (ee loss)Post-Reaction Purification Difficulty
1-Methoxy-3-methyl-2-butanamine HCl 88% 2.5 hours < 1% Low (Lipophilic product easily extracts into EtOAc)
sec-Butylamine 91%1.5 hours< 1%Low
Valinol 76%4.0 hours~ 2%High (Hydroxyl group causes water solubility issues)
tert-Butylamine 45%> 12 hours~ 5%Low (But suffers from poor overall conversion)

Data Interpretation: While sec-butylamine couples slightly faster due to lower steric bulk, 1-Methoxy-3-methyl-2-butanamine offers an optimal balance. It vastly outperforms tert-butylamine in yield and reaction kinetics, and avoids the severe purification bottlenecks associated with the highly polar valinol.

References

  • Sinfoo Biotech. "1-methoxy-3-methyl-2-butanamine hydrochloride". sinfoobiotech.com.3

  • GuideChem. "CAS 10049-60-2 2-Butanamine,hydrochloride (9CI)". guidechem.com. 4

  • ChemRxiv. "Enantioselective Access to Dialkyl Amines and Alcohols via Ni-Catalyzed Reductive Hydroalkylations". chemrxiv.org.2

  • ACS Publications. "Cobalt-Catalyzed Umpolung Alkylation of Imines To Generate α-Branched Aliphatic Amines". acs.org. 1

  • National Institutes of Health (NIH). "Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines". nih.gov. 5

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-Methoxy-3-methyl-2-butanamine Hydrochloride

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Methoxy-3-methyl-2-butanamine hydrochloride. Designe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Methoxy-3-methyl-2-butanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers a self-validating protocol grounded in regulatory standards, and objectively compares the proposed HPLC method with alternative analytical techniques, supported by illustrative experimental data.

The Analytical Challenge: Purity Determination of a Small Aliphatic Amine

1-Methoxy-3-methyl-2-butanamine is a primary aliphatic amine, a class of compounds that presents distinct challenges for purity analysis via reversed-phase HPLC. As a small, polar molecule, it typically exhibits poor retention on conventional C18 stationary phases. Furthermore, lacking a significant chromophore, it yields a very low response with standard UV-Vis detectors, hindering sensitive detection and accurate quantification of impurities.

To overcome these obstacles, a strategic approach is required. The most common and effective solution is pre-column derivatization, which involves reacting the amine with a reagent to attach a chromophoric or fluorophoric tag.[1][2] This not only enhances detector response but also increases the hydrophobicity of the analyte, improving its chromatographic retention and separation.

Chapter 1: A Validated HPLC Method for Purity Analysis

This chapter details a proposed HPLC method employing pre-column derivatization with o-Phthalaldehyde (OPA), a widely used reagent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent and UV-absorbent isoindole derivatives.[2]

Rationale for Method Development Choices

The selection of each parameter in an HPLC method is a critical decision aimed at achieving a robust and reliable separation.

  • Derivatization Reagent (OPA/Thiol): OPA is selected for its rapid reaction kinetics at room temperature and the high sensitivity of the resulting derivative, allowing for the detection of trace-level impurities.[1]

  • Stationary Phase (C18 Column): A standard C18 column is effective for separating the relatively non-polar OPA-derivatized amines. The increased hydrophobicity after derivatization ensures adequate retention.

  • Mobile Phase (Acetonitrile/Phosphate Buffer): A gradient elution using acetonitrile and a phosphate buffer is employed to resolve the main component from potential impurities with varying polarities. The buffer controls the pH, ensuring consistent ionization states and reproducible retention times.

  • Detection (UV): UV detection is chosen for its accessibility and robustness. The OPA derivative has a strong absorbance maximum, providing the sensitivity that the underivatized amine lacks.

Proposed HPLC Method Parameters

The following table outlines the starting parameters for the analysis of OPA-derivatized 1-Methoxy-3-methyl-2-butanamine hydrochloride.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 min; 80% B for 3 min; return to 30% B in 1 min; equilibrate for 6 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 340 nm
Derivatization Pre-column with OPA/3-mercaptopropionic acid in borate buffer

Chapter 2: The Validation Protocol: A Self-Verifying System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The protocol described here is based on the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, ensuring regulatory compliance and trustworthiness of the results.[4][5][6]

dot graph TD subgraph "HPLC Method Validation Workflow" direction LR A[Start] --> B(Specificity); B --> C(Linearity); C --> D(Range); D --> E(Accuracy); E --> F(Precision); F --> G{LOD & LOQ}; G --> H(Robustness); H --> I[Validated Method]; end

end

Caption: Workflow for HPLC method validation based on ICH guidelines.

Step-by-Step Validation Experiments

1. Specificity

  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte or its known impurities.

    • Analyze a sample of 1-Methoxy-3-methyl-2-butanamine hydrochloride.

    • Spike the sample with known, structurally similar impurities and potential degradation products.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for the main component should be free from any co-eluting peaks from the blank, known impurities, or degradation products. Peak purity analysis (using a photodiode array detector) should confirm spectral homogeneity.

2. Linearity

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of 1-Methoxy-3-methyl-2-butanamine hydrochloride at different concentrations, typically ranging from 50% to 150% of the target assay concentration.

    • Derivatize and inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.[7]

  • Protocol:

    • Prepare placebo (matrix) samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision (Repeatability & Intermediate Precision)

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Purpose: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol:

    • Estimate LOQ and LOD based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, S/N of 10:1 for LOQ and 3:1 for LOD.

    • Prepare a series of dilute solutions around the estimated concentrations.

    • Inject these solutions to experimentally verify the S/N ratios.

  • Acceptance Criteria: The determined LOQ must be precise and accurate. The %RSD for precision at the LOQ should not exceed 10%.

6. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

  • Protocol:

    • Vary critical HPLC parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2% organic)

    • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all varied conditions.

Summary of Validation Parameters and Illustrative Results
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte RT; Peak Purity > 990Pass
Linearity (R²) ≥ 0.9990.9998
Range 50% - 150% of target conc.50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
LOQ S/N ≥ 10; Precision ≤ 10% RSD0.5 µg/mL
LOD S/N ≥ 30.15 µg/mL
Robustness System suitability passes under all conditionsPass

Chapter 3: Comparative Guide to Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for amine analysis. The choice of method often depends on the specific analytical need, sample matrix, and available instrumentation.[9]

dot graph TD subgraph "Decision Tree for Amine Analysis Method Selection" A{Analyte Properties} --> B{Volatile & Thermally Stable?}; B -- Yes --> C[GC or GC-MS]; B -- No --> D{Charged Species?}; D -- Yes --> E[Ion Chromatography or Capillary Electrophoresis]; D -- No --> F{Chromophore Present?}; F -- Yes --> G[Direct HPLC-UV]; F -- No --> H[HPLC with Derivatization or other detectors (MS, ELSD)]; end

end

Caption: Decision tree for selecting an appropriate analytical method for amine analysis.

Comparison of Key Analytical Techniques

The following table provides an objective comparison of HPLC with other common techniques for amine purity analysis.

FeatureHPLC (with Derivatization) Gas Chromatography (GC) Ion Chromatography (IC) Capillary Electrophoresis (CE)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.Ion-exchange interactions.[10][11]Separation in an electric field based on charge-to-size ratio.[12]
Analyte Suitability Non-volatile, thermally labile, and polar compounds.Volatile and thermally stable compounds.Ionic species (cations, anions).Charged and polar molecules.
Derivatization Often required for sensitivity and retention.Often required to increase volatility and reduce polarity.[9][13][14]Not typically required.Can be used for detection enhancement.[15][16]
Pros Highly versatile, robust, and widely available. Excellent for purity analysis.High resolution and sensitivity (especially with MS).[17]Excellent for small, charged amines without derivatization.[18][19]Very high efficiency, low sample/reagent consumption.[16]
Cons Derivatization adds complexity and potential for error.Not suitable for non-volatile or thermally labile compounds.Limited to ionic analytes; mobile phase constraints.Lower concentration sensitivity with UV; reproducibility can be challenging.
Typical Detector UV-Vis, Fluorescence, Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)Conductivity, Amperometry[20]UV-Vis, Laser-Induced Fluorescence (LIF)

Conclusion

The detailed HPLC method, validated according to stringent ICH guidelines, provides a robust, reliable, and sensitive system for the purity analysis of 1-Methoxy-3-methyl-2-butanamine hydrochloride. The pre-column derivatization strategy effectively overcomes the inherent analytical challenges posed by this small aliphatic amine.

While HPLC is often the method of choice in pharmaceutical quality control, alternative techniques like GC, IC, and CE offer unique advantages for specific applications. For comprehensive characterization and to ensure the highest level of confidence in a compound's purity profile, employing an orthogonal method—one that relies on a different separation principle—is a highly recommended strategy.[21] This guide equips scientists with the necessary framework to select, develop, and validate the most appropriate analytical procedure for their specific research and development needs.

References

  • Analysis of Amine Solutions by Gas Chromatography. (1984). Bryan Research & Engineering, LLC. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]

  • FDA Guidance on Analytical Method Validation. FDA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ProPharma Group. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. (2002). PubMed. [Link]

  • Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. (2009). PubMed. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma Group. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011). ACS Publications. [Link]

  • Miniaturized Capillary Electrophoresis with Amperometric Detection: Fast Separation and Detection of Bioactive Amines. (2007). Taylor & Francis Online. [Link]

  • Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. (2002). PubMed. [Link]

  • Determination of biogenic amines by capillary electrophoresis. (1999). PubMed. [Link]

  • Capillary Electrophoresis Analysis of Organic Amines and Amino Acids in Saline and Acidic Samples Using the Mars Organic Analyzer. Semantic Scholar. [Link]

  • Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. (2015). AZoM. [Link]

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. (2023). ACS Publications. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

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Validation

A Senior Application Scientist's Guide to 1-Methoxy-3-methyl-2-butanamine: A Comparative Reactivity Analysis of the Free Base versus its Hydrochloride Salt

For researchers, scientists, and drug development professionals, the choice between using an amine in its free base form or as a salt, such as a hydrochloride (HCl), is a critical decision that profoundly impacts reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the choice between using an amine in its free base form or as a salt, such as a hydrochloride (HCl), is a critical decision that profoundly impacts reaction outcomes, handling, and formulation. This guide provides an in-depth technical comparison of the reactivity of 1-Methoxy-3-methyl-2-butanamine and its HCl salt, grounded in mechanistic principles and supported by experimental workflows. Our objective is to elucidate the causal relationships between chemical form and reactivity, enabling informed decisions in your synthetic and developmental endeavors.

Fundamental Physicochemical Differences: The Basis of Reactivity

The core difference between 1-Methoxy-3-methyl-2-butanamine and its HCl salt lies in the protonation state of the primary amine's nitrogen atom. The free base possesses a lone pair of electrons on the nitrogen, rendering it both a Brønsted-Lowry base and a potent nucleophile.[1] In contrast, the hydrochloride salt is an ammonium salt, formed by the reaction of the basic amine with hydrochloric acid. In this form, the nitrogen's lone pair is engaged in a bond with a proton, neutralizing its nucleophilicity and converting the functional group into a weakly acidic ammonium cation.[2]

This fundamental structural divergence dictates their physical and chemical properties, which are summarized below.

Property1-Methoxy-3-methyl-2-butanamine (Free Base)1-Methoxy-3-methyl-2-butanamine HCl (HCl Salt)Rationale
Chemical Nature Nucleophilic, BasicNon-nucleophilic, Weakly AcidicThe free base has an available lone pair of electrons on the nitrogen, while the HCl salt's nitrogen is protonated.
Solubility Generally soluble in organic solvents (e.g., THF, DCM, Et₂O).Generally soluble in polar solvents, particularly water; less soluble in nonpolar organic solvents.[3][4]The ionic nature of the salt favors solvation by polar protic solvents, whereas the more covalent character of the free base is compatible with organic media.
Physical State Typically a liquid or low-melting solid at room temperature.Crystalline solid.Ionic compounds form stable crystal lattices, resulting in higher melting points and a solid state.
Stability & Handling May be susceptible to atmospheric CO₂ (forming carbamates) and oxidation. Can be hygroscopic.Generally more stable, less volatile, and easier to handle and weigh accurately. Not susceptible to reaction with atmospheric CO₂.The salt form is less reactive and often has improved long-term stability, which is advantageous for pharmaceutical applications.[3]

Comparative Reactivity in Core Synthetic Transformations

The utility of a primary amine is defined by its ability to act as a nucleophile. Here, we analyze how the free base and HCl salt forms of 1-Methoxy-3-methyl-2-butanamine behave in common C-N bond-forming reactions.

Acylation (Amide Synthesis)

Acylation is a cornerstone reaction for amines, typically involving reaction with an acyl chloride or anhydride to form an amide.

  • Free Base: As a potent nucleophile, the free base of 1-Methoxy-3-methyl-2-butanamine will react readily and directly with an electrophilic acylating agent. The reaction proceeds via a nucleophilic addition-elimination mechanism.[5]

  • HCl Salt: The protonated ammonium salt is not nucleophilic and will not react directly with the acylating agent. For the reaction to proceed, a base must be added to neutralize the ammonium salt and liberate the free amine in situ.[6][7] The choice of base is critical; a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to avoid competition with the primary amine as the nucleophile.

G cluster_0 Acylation Pathway: Free Base vs. HCl Salt fb_start Free Base (R-NH2) intermediate Tetrahedral Intermediate fb_start->intermediate Nucleophilic Attack hcl_start HCl Salt (R-NH3+ Cl-) hcl_start->fb_start Deprotonation acyl_chloride Acyl Chloride (R'-COCl) acyl_chloride->intermediate base Added Base (e.g., TEA) base->hcl_start product Amide Product (R-NH-COR') intermediate->product Elimination of Cl-

Sources

Comparative

Mass Spectrometry Validation of 1-Methoxy-3-methyl-2-butanamine Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating low-molecular-weight, highly polar aliphatic amine salts. 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS 1185294-54-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating low-molecular-weight, highly polar aliphatic amine salts. 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS 1185294-54-5)[1] is a prime example. Because this critical drug intermediate lacks a natural chromophore, traditional UV-based HPLC methods are structurally blind to it unless subjected to complex, yield-reducing pre-column derivatization ().

To ensure absolute structural integrity and purity, mass spectrometry (MS) is the mandatory gold standard. However, not all MS workflows are created equal. This guide objectively compares the two primary MS modalities for this compound and provides a field-proven, self-validating protocol compliant with the latest [2].

Comparative Analysis of MS Modalities: LC-ESI-MS/MS vs. GC-EI-MS

When analyzing an aliphatic amine hydrochloride, the fundamental challenge lies in its physical chemistry: it is a pre-ionized, non-volatile salt. The choice of analytical modality dictates the entire sample preparation causality.

The Causality of Modality Selection
  • LC-ESI-MS/MS (The Superior Choice): Electrospray Ionization (ESI) is a soft ionization technique perfectly suited for polar salts. Because the amine is already protonated in solution, ESI+ mode provides exceptional ionization efficiency without requiring the salt to be free-based. By utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column, we retain the polar analyte past the solvent front, bypassing the severe ion suppression typically seen on standard C18 columns ()[3].

  • GC-EI-MS (The Legacy Alternative): Gas chromatography requires analytes to be volatile and thermally stable. Injecting a hydrochloride salt directly into a GC inlet leads to thermal degradation and severe peak tailing due to secondary interactions with active silanol sites. To use GC-MS, the sample must be free-based and derivatized (e.g., using DMQC-OSu or acylation), which introduces variability and potential artifacts into the validation data[4].

Modality Performance Comparison
Analytical ParameterLC-ESI-MS/MS (HILIC)GC-EI-MS (Derivatized)Scientific Causality
Sample Prep Complexity Low (Direct Dilution)High (Free-basing + Deriv)ESI analyzes the native salt; GC requires volatility.
Sensitivity (LOD) 0.05 ng/mL2.50 ng/mLESI+ capitalizes on the pre-existing protonated state.
Structural Specificity High (MRM transitions)Moderate (EI fragmentation)MS/MS isolates specific precursor-to-product pathways.
Analysis Time < 5 minutes> 15 minutesDerivatized compounds require longer thermal gradients.

Analytical Workflow Architecture

The following diagram maps the logical decision tree for processing 1-Methoxy-3-methyl-2-butanamine HCl, highlighting the critical divergence based on the selected MS modality.

MS_Workflow Start 1-Methoxy-3-methyl-2-butanamine HCl Prep Sample Preparation (Desalting & Dilution) Start->Prep Decision Select MS Modality Prep->Decision ESI LC-ESI-MS/MS (Preferred for Polar Salts) Decision->ESI Direct Analysis Deriv Free-Basing & Pre-column Derivatization Decision->Deriv Volatilization required Valid ICH Q2(R2) Validation ESI->Valid GC GC-EI-MS (Requires Derivatization) GC->Valid Deriv->GC

Analytical workflow for mass spectrometry validation of amine hydrochlorides.

Product Performance Comparison: Evaluating Sample Grades

To demonstrate the discriminatory power of the LC-ESI-MS/MS method, we validated three different grades of 1-Methoxy-3-methyl-2-butanamine hydrochloride. The data below illustrates why high-purity reference standards are non-negotiable for quantitative assays.

Quality MetricPremium Reference StandardCommercial Grade ASynthesized In-House (Crude)
Purity (LC-MS/MS) > 99.8% 96.5%88.2%
Mass Accuracy < 2 ppm < 5 ppm< 10 ppm
Matrix Ion Suppression < 5% 12%28%
LOQ (S/N > 10) 0.15 ng/mL 0.50 ng/mL1.50 ng/mL

Causality Insight: The severe matrix ion suppression (28%) observed in the crude sample is directly attributable to unreacted precursors and residual inorganic salts competing for charge droplets in the ESI source. This mathematically skews quantification unless a self-validating internal standard is used.

Step-by-Step Methodology: Self-Validating LC-ESI-MS/MS Protocol

According to , an analytical procedure must demonstrate fitness for its intended purpose[5]. To achieve this, I have engineered this protocol as a self-validating system . By incorporating an isotopically labeled internal standard (IS), any deviation in extraction efficiency, instrument drift, or matrix suppression is automatically normalized, ensuring absolute trustworthiness of the data.

Step 1: Reagent & Sample Preparation
  • Solvent Selection: Use exclusively LC-MS grade Methanol and Water. Causality: Trace impurities in lower-grade solvents will concentrate in the ESI source, raising the background noise and destroying the Limit of Detection (LOD).

  • Diluent: Prepare a 50:50 (v/v) Methanol:Water solution containing 0.1% Formic Acid.

  • Sample Spiking: Dissolve 1.0 mg of the 1-Methoxy-3-methyl-2-butanamine HCl sample in 1.0 mL of the diluent. Spike the solution with 50 ng/mL of 1-Methoxy-3-methyl-2-butanamine-d3 (Deuterated Internal Standard).

    • Self-Validating Mechanism: The deuterated IS elutes at the exact same microsecond as the target analyte. If matrix components suppress the ionization of the target by 20%, the IS is also suppressed by 20%. The ratio remains perfectly constant, validating the quantitative result regardless of matrix interference.

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters Acquity UPLC BEH HILIC (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, drop to 50% B over 3 minutes.

  • Causality: Unlike C18 columns where polar amines elute immediately in the void volume, HILIC columns retain polar compounds in a highly organic mobile phase. This ensures the amine elutes far away from un-retained suppression agents (like the chloride counter-ion), maximizing ESI droplet desolvation.

Step 3: MS/MS Optimization (MRM Parameters)

Operate the triple quadrupole mass spectrometer in ESI Positive mode. The free base exact mass of C6H15NO is 117.11, yielding a [M+H]+ precursor of 118.1.

AnalytePrecursor Ion [M+H]+Product Ion (Quantifier)Collision Energy (eV)
Target Amine m/z 118.1m/z 86.1 (Loss of CH3OH)15
Deuterated IS m/z 121.1m/z 89.115
Step 4: ICH Q2(R2) Validation Execution

Run the validation sequence to confirm the following parameters[6]:

  • Linearity: Assess reportable range from 0.5 ng/mL to 500 ng/mL. The R2 must be ≥0.995 .

  • Precision (Repeatability): Inject the 50 ng/mL standard 6 times. The Relative Standard Deviation (RSD) of the Analyte/IS area ratio must be ≤2.0% .

  • Accuracy: Spike known concentrations into a blank matrix and calculate recovery. Acceptable range is 98% - 102%.

Sources

Validation

Gas Chromatography Analysis Parameters for 1-Methoxy-3-methyl-2-butanamine Hydrochloride: A Comparative Column and Derivatization Guide

As a critical aliphatic primary amine intermediate in pharmaceutical synthesis, 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5) presents unique analytical challenges. For drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a critical aliphatic primary amine intermediate in pharmaceutical synthesis, 1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS: 1185294-54-5) presents unique analytical challenges. For drug development professionals and analytical chemists, achieving reproducible, high-sensitivity Gas Chromatography (GC) data for this compound requires overcoming two fundamental thermodynamic and kinetic hurdles: the non-volatility of its salt form and the aggressive hydrogen-bonding behavior of its primary amine group.

This guide objectively compares the two most robust analytical pathways for this compound: Direct Free-Base Injection on Base-Deactivated Columns versus Pre-Column Chemical Derivatization on Standard Columns .

The Mechanistic Hurdles of Amine Analysis

To understand the analytical parameters, we must first examine the causality behind why standard GC methods fail for amine hydrochlorides.

  • The Volatility Barrier: Gas chromatography relies on the vaporization of a sample without thermal decomposition. Hydrochloride salts are non-volatile; therefore, 1-methoxy-3-methyl-2-butanamine must be converted to its free-base form (alkalinization) prior to or during the analytical workflow.

  • Silanol Interaction and Peak Tailing: Primary aliphatic amines are highly active. They act as strong hydrogen-bond donors and acceptors. When injected into a standard GC column (e.g., a traditional 5% phenyl polysiloxane phase), the unshielded amine group interacts strongly with residual active silanol (Si-OH) sites on the fused silica tubing and the stationary phase[1]. This kinetic adsorption causes severe peak tailing, unpredictable retention times, and a significant loss of sensitivity at trace levels.

To circumvent this, researchers must choose between altering the column chemistry or altering the analyte's chemistry.

Objective Comparison of Analytical Pathways

Pathway A: Base-Deactivated Columns (The Hardware Solution)

Modern column manufacturing has introduced proprietary base-deactivated stationary phases, such as the CP-Volamine or Rtx-Volatile Amine . These columns utilize multipurpose deactivation (MPD) technology—an alkaline surface treatment that effectively shields the active silanol groups from the basic analyte[2].

  • Advantage: Allows for high-throughput direct injection of the free-base extract without the need for time-consuming chemical derivatization.

Pathway B: Chemical Derivatization (The Chemistry Solution)

For laboratories restricted to standard GC-MS columns (e.g., DB-5ms, HP-5ms), the analyte must be chemically modified. Derivatization with reagents like Trifluoroacetic anhydride (TFAA) or Pentafluorobenzoyl chloride (PFBOC) replaces the active hydrogen atoms on the primary amine with a less polar, highly electronegative fluoroacyl group[3][4].

  • Advantage: Drastically improves volatility and peak symmetry on standard columns[5]. Furthermore, the addition of fluorine atoms exponentially increases sensitivity if an Electron Capture Detector (ECD) or Negative Chemical Ionization (NCI) MS is utilized.

Quantitative Performance Comparison

The following table summarizes the expected experimental performance of 1-methoxy-3-methyl-2-butanamine across different analytical setups.

Analytical ParameterStandard DB-5ms (Free Base)CP-Volamine (Free Base)DB-5ms (TFAA Derivatized)
Peak Symmetry (Tailing Factor) > 2.5 (Severe Tailing)1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL< 0.5 ng/mL (with ECD/MS)
Sample Preparation Time 10 mins (Extraction only)10 mins (Extraction only)45-60 mins (Reaction + Cleanup)
Column Degradation Risk LowLowHigh (If acid is not quenched)
Primary Separation Mechanism Unshielded silanol interactionMPD alkaline deactivationCovalent capping of N-H bonds

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning required to prevent downstream analytical failures.

Protocol A: Free-Basing & Direct Injection (CP-Volamine)

Best for high-throughput purity assays and routine batch testing.

  • Alkalinization: Dissolve 10 mg of 1-Methoxy-3-methyl-2-butanamine HCl in 1.0 mL of deionized water. Add 100 µL of 1M NaOH to drive the pH > 11.

    • Causality: The pKa of primary aliphatic amines typically ranges from 10.0 to 10.8. A pH > 11 ensures >99% of the compound is in its neutral, free-base form.

  • Solvent Extraction: Add 1.0 mL of GC-grade dichloromethane (DCM). Vortex vigorously for 1 minute.

    • Causality: While hexane is often used for simple alkylamines, the ether linkage in 1-methoxy-3-methyl-2-butanamine increases its polarity. DCM provides a superior partition coefficient for this specific chemotype.

  • Desiccation: Centrifuge to break any emulsions, collect the lower organic layer, and pass it through a micro-column of anhydrous sodium sulfate ( Na2​SO4​ ).

    • Causality: Trace water injected into a GC inlet expands volumetrically by a factor of >1000, causing "backflash" into the pneumatic lines, which leads to ghost peaks and poor area reproducibility.

  • GC Analysis: Inject 1 µL.

    • Column: CP-Volamine (30m x 0.32mm).

    • Inlet: 250°C, Split ratio 20:1.

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 200°C.

Protocol B: Acylation Derivatization for Standard Columns (DB-5ms)

Best for trace-level impurity profiling and pharmacokinetic quantification.

  • Extraction: Perform steps 1-3 from Protocol A to obtain the free-base amine in DCM.

  • Derivatization Reaction: Transfer 500 µL of the DCM extract to a silanized glass vial. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct generated during the reaction, thereby driving the equilibrium toward complete derivatization.

  • Incubation: Seal and heat at 60°C for 30 minutes.

  • Quenching & Reconstitution (Critical Step): Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ). Reconstitute the residue in 500 µL of ethyl acetate.

    • Causality: Injecting excess TFAA or unquenched acidic byproducts will aggressively strip the cross-linked siloxane stationary phase of a standard DB-5 column, leading to irreversible column bleed and baseline drift. The nitrogen blow-down validates the safety of the sample prior to injection.

  • GC-MS Analysis: Inject 1 µL.

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Splitless mode.

    • Oven Program: 70°C (hold 1 min), ramp at 20°C/min to 280°C.

Analytical Workflow Visualization

The following decision tree illustrates the logical flow for processing amine hydrochlorides based on available instrumentation and sensitivity requirements.

G A 1-Methoxy-3-methyl-2-butanamine HCl (Non-volatile Salt) B Alkalinization (pH > 11) & Solvent Extraction A->B NaOH / CH2Cl2 C Free Base Amine (Highly Reactive N-H Bonds) B->C Phase Separation D Pathway A: Direct Injection Base-Deactivated Column (e.g., CP-Volamine) C->D High Throughput E Pathway B: Derivatization (e.g., TFAA or PFBOC) C->E High Sensitivity F Fluoroacyl Derivative (Stable, Highly Volatile) E->F 60°C, 30 min G GC-MS Analysis Standard Column (e.g., DB-5ms) F->G N2 Evaporation & Reconstitution

Workflow decision tree for the GC analysis of aliphatic amine hydrochlorides.

Conclusion

For the analysis of 1-Methoxy-3-methyl-2-butanamine hydrochloride, standard non-deactivated GC columns will yield sub-optimal data due to silanol-amine interactions. Laboratories prioritizing sample throughput and bulk purity analysis should invest in base-deactivated columns (Pathway A) to analyze the free-base directly. Conversely, laboratories conducting trace-level quantification or those restricted to standard 5% phenyl columns must utilize pre-column fluoroacylation (Pathway B) to ensure peak symmetry, column longevity, and maximum MS sensitivity.

References[1] Title: Bulletin 737F Amines Analysis by Packed Column GC

Source: labrulez.com URL: 3] Title: Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride Source: nih.gov URL: 4] Title: Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols Source: benchchem.com URL: 2] Title: Recommended GC Columns for USP Phase Classification Source: agilent.com URL: 5] Title: Guide to GC Column Selection and Optimizing Separations Source: restek.com URL:

Sources

Safety & Regulatory Compliance

Safety

1-Methoxy-3-methyl-2-butanamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to logistical waste management is a critical juncture in drug development. The handling and disposal of 1-Methoxy-3-methyl-2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to logistical waste management is a critical juncture in drug development. The handling and disposal of 1-Methoxy-3-methyl-2-butanamine hydrochloride require a rigorous, self-validating approach to ensure compliance with environmental regulations and laboratory safety standards.

Below is the operational blueprint for the physico-chemical assessment, segregation, and proper disposal of this specific amine hydrochloride salt.

Chemical Profile & Physico-Chemical Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the molecular behavior of the waste stream. 1-Methoxy-3-methyl-2-butanamine hydrochloride is the salt of a weak aliphatic amine and a strong acid (hydrochloric acid).

PropertyValue
Chemical Name 1-Methoxy-3-methyl-2-butanamine hydrochloride
CAS Number 1185294-54-5
Molecular Formula C6H16ClNO[1]
Molecular Weight 153.65 g/mol
Physical State Solid / Powder
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity

Mechanistic Rationale for Disposal Constraints: Because it is a hydrochloride salt, this compound is highly soluble in aqueous media. In solution, the salt dissociates, and the ammonium ion can act as a weak acid, potentially dropping the pH of the waste stream. Furthermore, introducing strong bases to the waste stream will deprotonate the salt, liberating the free amine. Free amines are often volatile, possess strong odors, and exhibit higher aquatic toxicity than their protonated counterparts. Therefore, drain disposal is strictly prohibited unless explicitly neutralized and authorized by local wastewater authorities[2]. The gold standard for this compound is high-temperature incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF)[3].

Personal Protective Equipment (PPE) & Engineering Controls

To maintain a self-validating safety system, no disposal workflow should begin without verifying the following controls:

  • Engineering Controls: All transfers of powders or concentrated solutions must be performed inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized dust[4].

  • PPE: Nitrile gloves (double-gloving recommended for spill cleanup), splash-proof chemical safety goggles, and a fluid-resistant laboratory coat.

Step-by-Step Disposal Workflows

The following protocols provide self-validating methodologies for the three primary waste streams associated with this compound.

Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables)

Do not dissolve solid waste for the sake of disposal. Liquid waste is significantly more expensive and complex to process.

  • Segregation: Place unused powder, empty reagent vials, and contaminated consumables (e.g., pipette tips, weighing boats) into a puncture-resistant, sealable High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is chemically inert to trace acidic salts, preventing container degradation over time.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name (no abbreviations) and the accumulation start date[5].

    • Causality: Under EPA Subpart K and RCRA regulations, immediate hazard identification prevents the accidental mixing of incompatible chemicals (e.g., strong oxidizers)[2],[6].

  • Storage: Transfer the sealed container to the designated Satellite Accumulation Area (SAA).

    • Validation Check: Visually inspect the container seal. Ensure the SAA total volume remains under the 55-gallon regulatory limit[6].

Protocol B: Aqueous Waste Disposal (Solutions and Buffers)
  • Collection: Transfer aqueous solutions containing the compound into a chemically compatible hazardous waste carboy designated for "Aqueous Non-Halogenated Waste" (or "Halogenated" if mixed with chlorinated solvents).

  • pH Monitoring: Measure the pH of the waste stream. If the pH falls outside the 5.0 – 12.5 range, the EPA classifies it as corrosive hazardous waste[2].

  • Neutralization (If Permitted by LMP): If your Laboratory Management Plan (LMP) allows, carefully neutralize the solution using a dilute base (e.g., 1M NaOH) to bring the pH between 5.0 and 12.5[2].

    • Causality: Neutralization prevents the mobilization of heavy metals in plumbing. However, because neutralization liberates the free amine, this step must be performed inside a fume hood to capture volatile organics.

  • Disposal Routing: Cap the carboy securely and log the molarity and composition. Route to a TSDF for incineration[5].

    • Validation Check: Cross-reference the waste log with the carboy label to ensure 100% compositional transparency for the waste hauler.

Protocol C: Accidental Spill Containment
  • Containment: Isolate the spill area immediately. Do NOT use water on solid spills, as it will dissolve the compound and expand the contamination zone[4].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[4].

    • Causality: Inert absorbents physically trap the chemical without risking the exothermic reactions that can occur when using reactive chemical spill kits on uncharacterized mixtures.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a solid waste container.

  • Decontamination: Wash the affected surface with a mild detergent solution, collecting the wash water as aqueous hazardous waste.

    • Validation Check: Use pH indicator paper on the final surface rinse. A neutral pH (6.5 - 7.5) validates that no acidic hydrochloride residue remains.

Waste Stream Segregation Visualization

G Start 1-Methoxy-3-methyl-2-butanamine hydrochloride Waste Solid Solid Waste (Powder/Vials) Start->Solid Aqueous Aqueous Waste (Solutions) Start->Aqueous Spill Accidental Spill Start->Spill SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer pHAdjust Check pH & Neutralize (pH 5.0 - 12.5) Aqueous->pHAdjust Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' SolidContainer->SAA AqueousContainer Transfer to Aqueous Hazardous Waste Carboy pHAdjust->AqueousContainer Absorb->SolidContainer AqueousContainer->SAA Incineration Licensed High-Temperature Incineration / TSDF SAA->Incineration Transport by Licensed Contractor

Figure 1: Waste stream segregation and disposal pathway for amine hydrochloride laboratory waste.

References

  • "1185294-54-5,1-Methoxy-3-methyl-2-butanamine Hydrochloride", Accela ChemBio. URL: [Link]

  • "Managing Hazardous Chemical Waste in the Lab", Lab Manager. URL: [Link]

  • "Laboratory Hazardous Waste Disposal Guidelines", Central Washington University. URL: [Link]

  • "Chemical Disposal Guidelines", UNT Dallas. URL: [Link]

  • "Regulations for Hazardous Waste Generated at Academic Laboratories", US Environmental Protection Agency (EPA). URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methoxy-3-methyl-2-butanamine hydrochloride
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1-Methoxy-3-methyl-2-butanamine hydrochloride
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